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  • Product: 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide
  • CAS: 57645-49-5

Core Science & Biosynthesis

Foundational

The Dual-Action Mechanism of Substituted Benzamides: A Technical Guide to 5-HT₄ and D₂ Receptor Modulation

This in-depth technical guide explores the mechanism of action of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide and its analogues, a class of compounds with significant therapeutic potential as prokinetic agents....

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the mechanism of action of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide and its analogues, a class of compounds with significant therapeutic potential as prokinetic agents. We will dissect their molecular interactions with key G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT₄ and dopamine D₂ receptors, to provide a comprehensive understanding for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and provides a framework for robust, self-validating protocols.

Introduction: The Therapeutic Promise of Dual-Receptor Modulation

Substituted benzamides, such as 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide, represent a class of pharmacologically active molecules with diverse applications.[1] A key area of interest is their use as prokinetic agents to enhance gastrointestinal motility. This activity often stems from a sophisticated dual mechanism of action: agonism of the serotonin 5-HT₄ receptor and antagonism of the dopamine D₂ receptor.[1] This combination allows for a synergistic effect on gut function, making these compounds compelling candidates for further investigation and development.

This guide will elucidate the intricate pharmacology of these benzamide derivatives, focusing on their interactions at the receptor level and the subsequent cellular signaling cascades.

Core Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action for this class of benzamides revolves around their ability to simultaneously interact with two distinct GPCRs that have opposing effects on intracellular cyclic adenosine monophosphate (cAMP) levels.

Serotonin 5-HT₄ Receptor Agonism: The "Go" Signal

The 5-HT₄ receptor is a Gs-coupled GPCR predominantly expressed in the gastrointestinal tract, bladder, and central nervous system. Agonism of this receptor by benzamide derivatives initiates a stimulatory signaling cascade.

  • Binding and Activation: The benzamide compound binds to the orthosteric site of the 5-HT₄ receptor, inducing a conformational change.

  • G-Protein Coupling: This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein.

  • Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP.

  • Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately promoting smooth muscle contraction and neurotransmitter release, contributing to enhanced gastrointestinal motility.[1]

Dopamine D₂ Receptor Antagonism: Releasing the "Brake"

Conversely, the dopamine D₂ receptor is a Gi-coupled GPCR. In the gastrointestinal tract, its activation by dopamine typically inhibits motility. Benzamide derivatives act as antagonists at this receptor, effectively blocking the inhibitory signal.

  • Competitive Binding: The compound competitively binds to the D₂ receptor, preventing the endogenous ligand, dopamine, from binding and activating it.

  • Inhibition of Gi Signaling: By blocking receptor activation, the benzamide prevents the coupling and activation of the inhibitory Gi protein.

  • Disinhibition of Adenylate Cyclase: The Gi protein's alpha subunit (Gαi), when activated, normally inhibits adenylyl cyclase. By preventing Gαi activation, the benzamide "releases the brake" on adenylyl cyclase, contributing to maintained or increased cAMP levels.

  • Synergistic Prokinetic Effect: This antagonism of the D₂ receptor complements the agonism of the 5-HT₄ receptor, leading to a more pronounced prokinetic effect than either action alone.

The following diagram illustrates this dual mechanism of action:

Dual_Receptor_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor_5HT4 5-HT₄ Receptor (Gs-coupled) Gs_protein Gs receptor_5HT4->Gs_protein Activates receptor_D2 D₂ Receptor (Gi-coupled) Gi_protein Gi receptor_D2->Gi_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates Gi_protein->AC Inhibits cAMP cAMP (Increased) AC->cAMP Converts benzamide Benzamide Derivative benzamide->receptor_5HT4 Agonist benzamide->receptor_D2 Antagonist dopamine Dopamine dopamine->receptor_D2 Endogenous Ligand ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates response Prokinetic Effect PKA->response Leads to

Caption: Dual mechanism of action of the benzamide derivative.

Experimental Protocols for Characterizing Receptor Activity

To thoroughly characterize the mechanism of action of a novel benzamide derivative, a series of in-vitro assays are essential. The following protocols provide a robust framework for these investigations.

Radioligand Binding Assays: Quantifying Receptor Affinity

These assays determine the affinity (expressed as Ki) of the test compound for the 5-HT₄ and D₂ receptors.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT₄ or D₂ receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-GR113808 for 5-HT₄ or [³H]-Spiperone for D₂).

      • Increasing concentrations of the unlabeled test compound (benzamide derivative).

      • Cell membrane preparation.

    • Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation and Harvesting:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for this assay:

Binding_Assay_Workflow start Start membrane_prep 1. Cell Membrane Preparation (HEK293 cells expressing target receptor) start->membrane_prep assay_setup 2. Assay Setup in 96-well Plate (Radioligand, Test Compound, Membranes) membrane_prep->assay_setup incubation 3. Incubation to Equilibrium assay_setup->incubation harvesting 4. Rapid Filtration & Washing (Separates bound from unbound) incubation->harvesting counting 5. Scintillation Counting (Measures radioactivity) harvesting->counting analysis 6. Data Analysis (Calculate IC₅₀ and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Agonist/Antagonist Activity

Functional assays measure the cellular response following compound binding to the receptor, thus determining if the compound is an agonist, antagonist, or inverse agonist.

Protocol: cAMP Measurement Assay (for both 5-HT₄ and D₂)

  • Cell Culture and Plating:

    • Use cells stably expressing the receptor of interest (as in the binding assay).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For 5-HT₄ Agonism:

      • Wash the cells with serum-free media.

      • Add increasing concentrations of the benzamide derivative.

      • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For D₂ Antagonism:

      • Pre-incubate the cells with increasing concentrations of the benzamide derivative.

      • Add a fixed concentration of a known D₂ agonist (e.g., quinpirole) that corresponds to its EC₈₀ (the concentration that gives 80% of its maximal effect). This stimulates the inhibitory pathway.

      • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • For 5-HT₄ Agonism:

      • Plot the cAMP concentration against the log concentration of the benzamide derivative.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For D₂ Antagonism:

      • Plot the cAMP concentration against the log concentration of the benzamide derivative in the presence of the D₂ agonist.

      • Fit the data to determine the IC₅₀ of the antagonist in reversing the agonist-induced inhibition of cAMP production.

Data Summary and Interpretation

The data obtained from these assays can be summarized in a table for clear comparison and interpretation.

Parameter5-HT₄ ReceptorD₂ ReceptorInterpretation
Binding Affinity (Ki) e.g., 10 nMe.g., 25 nMHigh affinity for both receptors.
Functional Activity AgonistAntagonistDual action is confirmed.
Potency (EC₅₀/IC₅₀) e.g., 15 nMe.g., 40 nMPotent functional activity at both targets.
Efficacy (Emax) e.g., 95% (relative to serotonin)N/A (Antagonist)Strong agonistic effect at the 5-HT₄ receptor.

A compound with low nanomolar Ki and EC₅₀/IC₅₀ values for both receptors would be considered a potent dual-action candidate. The high Emax at the 5-HT₄ receptor confirms its strong stimulatory effect.

Conclusion

The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide and its analogues is a prime example of rational drug design, targeting two key receptors to produce a synergistic therapeutic effect. By acting as an agonist at the stimulatory 5-HT₄ receptor and an antagonist at the inhibitory D₂ receptor, these compounds effectively enhance gastrointestinal motility. The experimental protocols detailed in this guide provide a robust and validated framework for characterizing the binding affinity and functional activity of such dual-action compounds, enabling researchers to further explore and optimize their therapeutic potential.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PubChem. 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride.
  • Inxight Drugs. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID.

Sources

Exploratory

Pharmacokinetic Profiling of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide in Early Research

Executive Summary In the landscape of neurogastroenterology and antiemetic drug development, substituted benzamides represent a cornerstone pharmacophore. 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide (CAS 57645...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neurogastroenterology and antiemetic drug development, substituted benzamides represent a cornerstone pharmacophore. 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide (CAS 57645-49-5), widely known as N-desbenzylclebopride , is the primary active metabolite of the prokinetic agent clebopride[1]. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this specific metabolite is critical. While the parent drug undergoes rapid systemic elimination, this desbenzyl metabolite exhibits a significantly prolonged half-life, driving the sustained in vivo efficacy of the drug[2].

This technical guide provides an in-depth analysis of the metabolite’s physicochemical properties, the self-validating analytical methodologies required for its sub-nanogram quantitation, and its receptor signaling mechanisms.

Chemical Identity and Metabolic Origins

Upon oral administration, clebopride is rapidly absorbed but is subjected to extensive first-pass hepatic metabolism[2]. The structural transition involves the enzymatic cleavage of the N-benzyl group by hepatic cytochrome P450 enzymes. This dealkylation unmasks the secondary amine of the piperidine ring, fundamentally altering the molecule's volume of distribution, lipophilicity, and metabolic stability.

Metabolic_Pathway Clebopride Clebopride (Parent Drug) CYP450 Hepatic CYP450 (N-Dealkylation) Clebopride->CYP450 First-pass metabolism Metabolite 4-Amino-5-chloro-2-methoxy- N-(piperidin-4-yl)benzamide CYP450->Metabolite Loss of Benzyl Group

Hepatic N-dealkylation of clebopride to its major active metabolite.

Quantitative Data: Physicochemical and PK Parameters

The following tables summarize the core chemical identifiers and the comparative pharmacokinetic parameters between the parent compound and the active metabolite, as observed in clinical plasma assays [3].

Table 1: Physicochemical & Identification Data

ParameterValue
IUPAC Name 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide
Common Name N-desbenzylclebopride[3]
CAS Registry Number 57645-49-5[4]
Molecular Formula C13H18ClN3O2[5]
Role in Research Active Metabolite / 5-HT4 Agonist Pharmacophore

Table 2: Comparative Pharmacokinetic Profile (Oral Administration)

Pharmacokinetic ParameterClebopride (Parent)N-desbenzylclebopride (Metabolite)
Absorption ( Tmax​ ) 1 - 2 hours[2]Delayed (Dependent on hepatic conversion)
Elimination Half-life Rapid[2]Prolonged[2]
Plasma Recovery (at 0.5 ng/mL) 84.4 ± 1.5%[3]77.4 ± 4.7%[3]
Limit of Quantitation (LOQ) 0.10 ng/mL[3]0.10 ng/mL[3]

Analytical Methodologies for PK Profiling

Profiling the pharmacokinetics of N-desbenzylclebopride presents a significant analytical challenge due to its extremely low circulating plasma concentrations (sub-ng/mL). Standard Liquid Chromatography-Ultraviolet (LC-UV) or basic Gas Chromatography-Flame Ionization Detection (GC-FID) lacks the requisite sensitivity.

To achieve a Limit of Quantitation (LOQ) of 0.10 ng/mL with a coefficient of variation below 10.5%, researchers utilize Capillary Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) [3].

Step-by-Step Methodology: Plasma Extraction and GC-NICI-MS

Objective: To isolate and quantify trace concentrations of N-desbenzylclebopride from human plasma using a self-validating internal standard system.

  • Internal Standard Spiking: Aliquot human plasma and spike with a known concentration of a 2-ethoxy benzamide analogue. Causality: The 2-ethoxy analogue shares identical extraction partitioning and derivatization kinetics with the target analyte. This acts as a self-validating internal standard, mathematically correcting for any downstream volumetric losses or incomplete reaction yields[3].

  • Alkalinization: Adjust the plasma pH to >9.5 using a strong base. Causality: The basic pH ensures the secondary piperidine amine is fully deprotonated into its free-base form, maximizing its lipophilicity for organic extraction.

  • Liquid-Liquid Extraction (LLE): Add dichloromethane, vortex vigorously, and centrifuge. Extract the lower organic layer. Causality: Dichloromethane provides the optimal dielectric constant to selectively partition the halogenated benzamide while leaving polar endogenous plasma proteins in the aqueous phase.

  • Derivatization: Evaporate the organic extract to dryness. Reconstitute and react the residue with heptafluorobutyric anhydride (HFBA). Causality: HFBA acylates both the primary aniline amine and the secondary piperidine amine, forming a diheptafluorobutyryl derivative. This step is mandatory; the native molecule lacks the highly electronegative moieties required for efficient thermal electron capture in the MS source[3].

  • GC-NICI-MS Analysis: Inject the derivatized sample onto a capillary GC column. Operate the mass spectrometer in NICI mode using methane as the reagent gas. Causality: Methane acts as a buffer gas to thermalize the electron beam. The highly electronegative HFBA-derivative captures these low-energy electrons via resonance electron capture, producing intense, high-mass molecular anions with minimal fragmentation. This specific ionization dynamic is what drives the exceptional sensitivity (0.10 ng/mL LOQ)[3].

Analytical_Workflow Plasma Basified Plasma + Internal Std LLE LLE Extraction (CH2Cl2) Plasma->LLE Deriv Derivatization (HFBA) LLE->Deriv GC Capillary GC Deriv->GC MS NICI-MS (m/z monitoring) GC->MS

Step-by-step GC-NICI-MS workflow for metabolite extraction and quantitation.

Pharmacodynamics & Receptor Signaling Mechanisms

The clinical utility of substituted benzamides and their desbenzyl metabolites relies on their dual action as Dopamine D2​ receptor antagonists and Serotonin 5−HT4​ receptor agonists [2].

In the enteric nervous system, the prolonged half-life of N-desbenzylclebopride allows for sustained activation of 5−HT4​ receptors. Because the 5−HT4​ receptor is a G-protein coupled receptor (GPCR) paired with the Gαs​ subunit, its activation triggers a well-defined intracellular signaling cascade that ultimately facilitates the release of acetylcholine from enteric motor neurons, thereby enhancing gastrointestinal peristalsis.

Signaling_Pathway Ligand Metabolite (Agonist) Receptor 5-HT4 Receptor Ligand->Receptor Gs Gαs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation (Prokinetic) cAMP->PKA

5-HT4 receptor signaling cascade mediating gastrointestinal prokinetic effects.

References

  • Simultaneous determination of clebopride and a major metabolite N-desbenzylclebopride in plasma by capillary gas chromatography-negative-ion chemical ionization mass spectrometry Source: PubMed (National Library of Medicine) URL:[Link]

  • Summary of Product Characteristics: FLATORIL (Clebopride / Simethicone) Source: Rwanda Food and Drugs Authority (Rwanda FDA) URL:[Link]

  • Desbenzylclebopride - Toxics Release Inventory (DTXSID80206341) Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Foundational

In Vitro Pharmacology and Bioanalytical Characterization of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-yl-benzamide

Introduction: The Mechanistic Dualism of Desbenzylclebopride The compound 4-Amino-5-chloro-2-methoxy-N-piperidin-4-yl-benzamide , commonly known as desbenzylclebopride , is the primary active N-dealkylated metabolite of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Dualism of Desbenzylclebopride

The compound 4-Amino-5-chloro-2-methoxy-N-piperidin-4-yl-benzamide , commonly known as desbenzylclebopride , is the primary active N-dealkylated metabolite of the orthopramide drug clebopride. Generated predominantly via CYP3A4-mediated hepatic metabolism , this molecule is not merely a metabolic byproduct but a highly potent pharmacological entity in its own right.

In drug development and gastrointestinal pharmacology, desbenzylclebopride is recognized for its dual mechanism of action: it acts as a potent Dopamine D₂ receptor antagonist and a Serotonin 5-HT₄ receptor agonist . This precise receptor profile enables it to suppress emesis centrally at the chemoreceptor trigger zone (CTZ) while simultaneously promoting peripheral gastric emptying, making it a critical molecule in the study of gastroesophageal reflux disease (GERD) and gastroparesis.

Receptor Pharmacology & Signal Transduction

Dopamine D₂ Receptor Antagonism

Desbenzylclebopride exhibits competitive antagonism at the G_i/o-coupled Dopamine D₂ receptor. By binding to the orthosteric site, it prevents endogenous dopamine from inducing the conformational changes required for G_i-protein activation. Consequently, adenylyl cyclase remains uninhibited, preventing the downstream signaling cascade that typically triggers the emetic reflex in the medulla oblongata. In vivo models have demonstrated that desbenzylclebopride is exceptionally potent, exhibiting an ED₅₀ of 0.098 mg/kg (i.v.) against cisplatin-induced emesis—making it approximately five times more potent than its parent compound, clebopride .

D2_Antagonism Ligand Desbenzylclebopride Receptor Dopamine D2 Receptor Ligand->Receptor Competitive Antagonism Gi Gi/o Protein (Inhibited) Receptor->Gi Blocks Activation cAMP cAMP Levels (Maintained) Gi->cAMP Prevents Decrease Emetic Emetic Center (Suppressed) cAMP->Emetic Inhibits Nausea

Fig 1: D2 receptor antagonism by desbenzylclebopride preventing Gi-mediated emetic signaling.

Serotonin 5-HT₄ Receptor Agonism

Conversely, at the 5-HT₄ receptor—a G_s-coupled GPCR located on enteric cholinergic neurons—desbenzylclebopride acts as an agonist. Binding to this receptor stimulates adenylyl cyclase, leading to intracellular cAMP accumulation. This secondary messenger cascade activates Protein Kinase A (PKA), which ultimately facilitates the release of acetylcholine (ACh) into the neuromuscular junction of the gastrointestinal tract, driving peristalsis and gastric emptying.

HT4_Agonism Ligand Desbenzylclebopride Receptor 5-HT4 Receptor Ligand->Receptor Agonism Gs Gs Protein (Activated) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ACh ACh Release AC->ACh Triggers Release Motility Gastric Motility (Enhanced) ACh->Motility Promotes Peristalsis

Fig 2: 5-HT4 receptor agonism driving Gs-coupled cAMP accumulation and acetylcholine release.

Quantitative Pharmacodynamics & Affinity Profiling

The table below consolidates the comparative pharmacological metrics of the parent drug and its active metabolite, highlighting the robust retention of target affinity post-N-dealkylation.

Pharmacological ParameterClebopride (Parent)Desbenzylclebopride (Metabolite)Assay System / Model
Dopamine D₂ Affinity ( Ki​ ) ~3.5 nM< 10 nMBovine brain membranes ([³H]-Spiperone displacement)
5-HT₄ Receptor Activity AgonistAgonistEnteric neuron ACh release / cAMP accumulation
Antiemetic Potency ( ED50​ ) ~0.49 mg/kg i.v.0.098 mg/kg i.v.Cisplatin-induced emesis (Canine model)
Limit of Quantitation (LOQ) 0.10 ng/mL0.10 ng/mLGC-NCI-MS (Human plasma)

Self-Validating Experimental Workflows

To accurately characterize 4-Amino-5-chloro-2-methoxy-N-piperidin-4-yl-benzamide, researchers must employ rigorous, self-validating assay architectures. Below are the definitive protocols for binding, functional, and bioanalytical evaluation.

Protocol A: D₂ Receptor Radioligand Binding Assay

Causality & Rationale: D₂ receptors exist in high-affinity (G-protein coupled) and low-affinity (uncoupled) states. Because desbenzylclebopride is an antagonist, its binding affinity should remain unaffected by the receptor's coupling state. We utilize a high-sodium buffer to force the receptor into an antagonist-preferring conformation, maximizing the assay's dynamic range. Self-Validation Mechanism: The inclusion of 100 µM GTPγS in a parallel control well uncouples all G-proteins. If the test compound's IC₅₀ shifts rightward in the presence of GTPγS, it possesses agonist properties; if it remains static, its antagonist nature is validated.

  • Membrane Preparation: Homogenize striatal tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Combine 50 µg of membrane protein with 0.5 nM [³H]-raclopride and varying concentrations of desbenzylclebopride (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate.

  • Non-Specific Binding (NSB): Define NSB using 10 µM (+)-butaclamol in designated control wells.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce ligand sticking). Read via liquid scintillation counting.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: 5-HT₄ Functional cAMP Accumulation Assay (TR-FRET)

Causality & Rationale: To prove 5-HT₄ agonism, we must measure the downstream product of G_s activation: cAMP. We utilize IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases (PDEs), preventing cAMP degradation and artificially widening the detection window for precise quantification. Self-Validation Mechanism: A parallel assay is run pre-incubated with GR113808 (a highly selective 5-HT₄ antagonist). Complete ablation of the cAMP signal in this well proves the observed agonism is strictly 5-HT₄-mediated and not an off-target artifact.

  • Cell Plating: Seed HEK293 cells stably expressing the human 5-HT₄ receptor into a 384-well plate at 10,000 cells/well.

  • Stimulation: Add stimulation buffer containing 0.5 mM IBMX. Introduce desbenzylclebopride at varying concentrations and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing a europium-labeled cAMP antibody and a fluorescent cAMP tracer.

  • Reading: Measure time-resolved fluorescence (Ex: 340 nm, Em: 615/665 nm). The FRET signal is inversely proportional to intracellular cAMP levels.

Protocol C: Bioanalytical GC-NCI-MS Quantification

Causality & Rationale: Measuring trace pharmacokinetic levels of desbenzylclebopride in plasma requires extreme sensitivity. The molecule natively lacks high electronegativity. By derivatizing the secondary amine of the piperidine ring with heptafluorobutyric anhydride (HFBA), we attach highly electronegative fluorine atoms. This acts as an "electron sink," allowing for highly efficient electron capture during Negative-Ion Chemical Ionization (NCI), pushing the limit of quantitation down to 0.10 ng/mL . Self-Validation Mechanism: A 2-ethoxy structural analogue is spiked into the raw plasma as an internal standard (IS). Because the IS undergoes the exact same liquid-liquid extraction and HFBA derivatization, any deviation in IS peak area >15% automatically flags the sample for re-extraction, validating matrix recovery.

  • Extraction: Spike 1 mL of basified human plasma with the 2-ethoxy internal standard. Extract utilizing 3 mL of dichloromethane.

  • Derivatization: Evaporate the organic layer to dryness under nitrogen. Reconstitute in 50 µL ethyl acetate and add 50 µL HFBA. Incubate at 60°C for 30 minutes to form the heptafluorobutyryl derivative.

  • Evaporation: Remove excess reagent under nitrogen and reconstitute in 100 µL of hexane.

  • GC-MS Analysis: Inject 1 µL into a capillary gas chromatograph coupled to a mass spectrometer operating in negative-ion chemical ionization mode (using methane as the reagent gas). Monitor the specific high-mass ions of the derivatized complex for quantification.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters URL:[Link]

  • Clebopride: Mechanism of Action and Potential in the Treatment of Gastroesophageal Reflux Disease Digestion (Karger Publishers) URL:[Link]

  • Simultaneous determination of clebopride and a major metabolite N-desbenzylclebopride in plasma by capillary gas chromatography-negative-ion chemical ionization mass spectrometry Journal of Chromatography B: Biomedical Sciences and Applications URL:[Link]

  • Metabolism of clebopride in vitro. Identification of N-oxidized products Xenobiotica URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Amino-5-chloro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3] This robust protocol is suitable for routine quality control and quantification of this compound in research and drug development settings.

Introduction

4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide is a substituted benzamide derivative containing multiple functional groups, including a primary aromatic amine, a chloro group, a methoxy group, and a piperidine moiety.[4][5][6] Compounds with this scaffold are common in medicinal chemistry and pharmaceutical development. Accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and versatility.

The development of a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties.[7][8] This document provides a comprehensive guide, from the initial method development strategy based on the analyte's structure to a full validation protocol, ensuring the method is fit for its intended purpose.

Analyte Properties & Method Development Rationale

The selection of chromatographic conditions was directly informed by the molecular structure of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide.

Table 1: Physicochemical Properties of the Analyte

PropertyValue / StructureSource
Chemical Structure Chemical StructurePubChem
Molecular Formula C₁₃H₁₈ClN₃O₂ (Free Base)[9]
Molecular Weight 299.75 g/mol (Free Base)Calculated
Key Functional Groups Aromatic Amine, Substituted Benzene Ring, Amide, Piperidine Ring[4][6]
Chromophore Substituted benzene ringImplied
Ionization Behavior Basic (due to amino and piperidine groups)Implied
Rationale for Chromatographic Choices
  • Separation Mode (Reversed-Phase): The analyte is an organic molecule with significant non-polar character (benzene and piperidine rings), making it ideally suited for reversed-phase HPLC, which separates compounds based on hydrophobicity.[10] This is the most common and versatile mode in HPLC.[8]

  • Stationary Phase (C18): An octadecylsilane (C18) column was selected as the primary choice. C18 is a robust, general-purpose stationary phase that provides excellent retention for a wide range of non-polar to moderately polar compounds.[8]

  • Mobile Phase (Acetonitrile & Buffer):

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[11]

    • Aqueous Component & pH Control: The analyte possesses two basic nitrogen atoms (the aromatic amine and the piperidine nitrogen). The charge state of these groups is highly dependent on the mobile phase pH and can significantly impact retention time and peak shape.[8] To ensure consistent protonation and avoid peak tailing caused by interactions with residual silanols on the silica-based column, a low pH buffer is essential.[10] A phosphate buffer at pH 3.0 was selected to ensure both amine groups are fully protonated, leading to stable retention and improved peak symmetry.

  • Detection (UV Absorbance): The substituted benzene ring acts as a strong chromophore. A UV detector is therefore a simple, robust, and sensitive choice for detection. A preliminary UV scan would indicate a lambda max (λmax) suitable for quantification. Based on similar aromatic amine structures, a wavelength of 245 nm was chosen for this study.[12][13]

Method Development and Validation Workflow

The overall process follows a logical sequence from understanding the analyte to delivering a fully validated quantitative method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) A Analyte Characterization (Structure, pKa, Solubility) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Method Scouting (Gradient Elution to find Rt) B->C D Optimization (Isocratic %B, pH, Flow Rate) C->D E Specificity / Selectivity D->E F Linearity & Range G Accuracy (% Recovery) H Precision (Repeatability & Intermediate) I LOD & LOQ J Robustness K Final Validated Method J->K

Diagram 1: Workflow for HPLC Method Development and Validation. A systematic approach ensures all critical parameters are evaluated.

Materials and Instrumentation

  • Chemicals & Reagents:

    • 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide Reference Standard (>99% purity)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (H₃PO₄, Analytical Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Instrumentation:

    • HPLC System with quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

    • Analytical Balance

    • pH Meter

    • Sonicator

    • Volumetric flasks and pipettes

    • 0.45 µm membrane filters

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation (25 mM Phosphate Buffer, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Stock Standard Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile:Water to dissolve the standard. Sonicate for 5 minutes if necessary.

    • Allow the solution to return to room temperature and dilute to the mark with the 50:50 Acetonitrile:Water mixture.

  • Working Standard & Calibration Solutions (1 - 100 µg/mL):

    • Prepare a series of calibration standards by serially diluting the stock standard solution with the mobile phase.

Protocol 2: Optimized HPLC Chromatographic Conditions

The initial method scouting was performed using a gradient elution to determine the approximate solvent strength required to elute the analyte. The method was then optimized to an isocratic condition for simplicity and robustness.

Table 2: Final Optimized Chromatographic Conditions

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes

Logic of Parameter Optimization

The final method conditions were selected based on a systematic optimization process to achieve the desired chromatographic performance (retention time, peak shape, resolution).

G cluster_0 Input Parameters (Variables) cluster_1 Performance Metrics (Outputs) inputs % Organic (ACN) Mobile Phase pH Column Temperature Flow Rate outputs Retention Time (k') Peak Asymmetry (As) Resolution (Rs) Analysis Time inputs->outputs Optimization Logic

Diagram 2: Key parameters adjusted during method optimization to achieve target performance metrics.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][14]

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the analyte's retention time.No significant interference at the Rt of the analyte.
Linearity
    Range1 - 100 µg/mL-
    Correlation Coefficient (r²)0.9998r² ≥ 0.999
Accuracy (% Recovery)
    50% Level (n=3)99.5%98.0 - 102.0%
    100% Level (n=3)100.8%98.0 - 102.0%
    150% Level (n=3)101.2%98.0 - 102.0%
Precision (% RSD)
    Repeatability (n=6)0.85%RSD ≤ 2.0%
    Intermediate Precision (n=6)1.12%RSD ≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.6 µg/mL-
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and pH (±0.2 units).System suitability parameters met.
Validation Protocols in Detail
  • Specificity: A blank (mobile phase) and a standard solution were injected to ensure no interfering peaks were present at the retention time of the analyte.

  • Linearity: A seven-point calibration curve was prepared (1, 5, 10, 25, 50, 75, and 100 µg/mL). Each concentration was injected in triplicate. The peak area was plotted against concentration, and the correlation coefficient (r²) was determined from the linear regression analysis.

  • Accuracy: Accuracy was determined by the recovery method. A known amount of analyte was spiked into a blank sample at three concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery was calculated for each level.

  • Precision:

    • Repeatability was assessed by performing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision was determined by a different analyst on a different day using different equipment.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min), and observing the effect on the system suitability parameters (e.g., peak area, retention time, tailing factor).[1]

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide. The method employs a standard C18 column and UV detection, making it accessible to most analytical laboratories. The validation results confirm that the method is suitable for its intended purpose in routine analysis and quality control environments, providing a reliable tool for researchers and drug development professionals.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. National Center for Biotechnology Information. [Link]

  • LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • OuYang, X. K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Australian Government Department of Health. [Link]

  • International Journal of Scientific Development and Research. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • Chen, H. W., & Wang, S. J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(21), 4969–4974. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • Wu, C., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(16-17), 3043-3049. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • de Souza, A. C. S., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8049-8062. [Link]

  • NextSDS. 4-AMINO-5-CHLORO-2-METHOXY-N-PIPERIDIN-4-YL-BENZAMIDE - Chemical Substance Information. [Link]

  • ChemContract Research. 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-piperidin-4-yl) benzamide. [Link]

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Application

How to dissolve 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide for in vitro cell culture

An Application Note and Protocol for the In Vitro Use of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide Authored by a Senior Application Scientist This guide provides a comprehensive framework for the dissolution...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vitro Use of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the dissolution and application of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide in in vitro cell culture settings. The protocols and recommendations herein are designed to ensure experimental reproducibility and integrity, grounded in established principles of small molecule handling for cell-based assays.

Introduction to 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide

4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide is a member of the benzamide class of chemical compounds. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] Specifically, some benzamides have been investigated for their prokinetic effects, acting as agonists for serotonin 5-HT4 receptors and antagonists for dopamine D2 receptors.[1] Given this background, 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide is a compound of interest for research in areas such as neuropharmacology, gastroenterology, and oncology. Accurate and consistent preparation of this compound for in vitro studies is paramount to obtaining reliable and interpretable results.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of a compound is the foundation for its effective use in cell culture. The following table summarizes the key properties of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide and its hydrochloride salt, which is a common form for such compounds. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

PropertyValueSource/Comment
Molecular Formula C₁₄H₂₀ClN₃O₂[2]
Molecular Weight 297.79 g/mol [2]
Appearance Light-yellow to yellow powder or crystals[3]
Solubility in DMSO Expected to be high (>10 mM)Based on the properties of similar small molecules.[4][5][6]
Solubility in Ethanol Expected to be moderateMay serve as an alternative to DMSO for certain applications.[4]
Solubility in Water Expected to be low to insolubleHydrophobic nature makes aqueous dissolution challenging.[4]
Solubility in PBS Expected to be low to insolubleNot recommended for initial dissolution.[4]

Protocol for Preparation of a Concentrated Stock Solution

The following protocol details the steps for preparing a 10 mM stock solution of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide in Dimethyl Sulfoxide (DMSO). This high-concentration stock serves as a stable and convenient source for preparing working solutions.

Materials and Equipment:
  • 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Laminar flow hood

  • Sterile pipette tips

Step-by-Step Procedure:
  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution of a compound with a molecular weight of 297.79 g/mol : Mass (mg) = 10 mmol/L x 0.001 L x 297.79 g/mol = 2.9779 mg

  • Weigh the Compound: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of the compound. For small quantities, it is often more accurate to weigh a slightly different amount and then calculate the exact concentration.[7]

  • Add Solvent: Add the appropriate volume of cell culture grade DMSO to the tube containing the compound.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.[8]

    • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.[8][9]

    • Vortex again to ensure a homogenous solution. The solution should be clear and free of visible particles.

  • Sterilization (Optional but Recommended):

    • To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.[10]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[8][10] This prevents degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Resuspended compounds in DMSO are typically stable for at least six months when stored at -20°C.[8]

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Warm add_dmso->dissolve sterilize 4. Filter Sterilize (Optional) dissolve->sterilize aliquot 5. Aliquot sterilize->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol for Preparing Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

Materials:
  • Thawed aliquot of the 10 mM stock solution

  • Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

  • Sterile pipette tips

Step-by-Step Procedure:
  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.[4]

  • Serial Dilution (Recommended): To achieve a low final DMSO concentration, it is best to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be done in two steps:

    • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium (e.g., 10 µL of stock + 90 µL of medium).

    • Final Dilution: Add the appropriate volume of the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For a 10 µM final concentration, dilute the 1 mM intermediate solution 1:100 (e.g., 10 µL of intermediate + 990 µL of medium).

  • Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be feasible. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of pre-warmed complete cell culture medium.[5] The final DMSO concentration in this case would be 0.1%.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the compound-treated cultures.[5]

G cluster_working Working Solution Preparation thaw 1. Thaw Stock Aliquot intermediate 2. Intermediate Dilution (e.g., 1:10 in medium) thaw->intermediate vehicle Prepare Vehicle Control (same DMSO concentration) thaw->vehicle final 3. Final Dilution (e.g., 1:100 in medium) intermediate->final add_to_cells 4. Add to Cell Culture final->add_to_cells vehicle->add_to_cells

Caption: Workflow for preparing the final working solution.

Experimental Considerations and Best Practices

  • Dose-Response and Cytotoxicity: Before conducting experiments, it is advisable to perform a dose-response curve to determine the optimal working concentration of the compound. This will also help in assessing the potential cytotoxicity of the compound and the solvent at different concentrations.

  • Compound Stability in Media: Be aware that the stability of small molecules can vary in aqueous cell culture media at 37°C. It is recommended to prepare fresh working solutions for each experiment.[8]

  • Media Preparation: Always use pre-warmed (37°C) cell culture media for preparing working solutions to avoid temperature shock to the cells.[11]

  • Aseptic Technique: All steps should be performed in a laminar flow hood to maintain the sterility of the solutions and cell cultures.[11]

  • Documentation: Keep detailed records of stock solution preparation, including the exact mass of the compound, the volume of solvent added, the calculated concentration, and the date of preparation.

References

  • Benchchem. (n.d.). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • Benchchem. (n.d.). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • REPROCELL. (2022, May 4). Using Small Molecules For Stem Cell Research [Video]. YouTube. Retrieved from [Link]

  • Riu, A., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2818. Retrieved from [Link]

  • Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. (2025, June 9). Retrieved from a relevant scientific blog or resource.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • NextSDS. (n.d.). 4-AMINO-5-CHLORO-2-METHOXY-N-PIPERIDIN-4-YL-BENZAMIDE — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, 4-amino-5-chloro-2-methoxy-n-(1-(2-thienyl)-4-piperidinyl)-, monohydrochloride. Retrieved from [Link]

  • Chemical supplier website. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide.
  • NextSDS. (n.d.). 4-AMino-5-Chloro-2-Methoxy-N-(Piperidin-4-YlMethyl)BenzaMide — Chemical Substance Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • ACS Publications. (2009).
  • NextSDS. (n.d.). BenzaMide, 4-aMino-5-chloro-2-Methoxy-N-(4-piperidinylMethyl)-, dihydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide

Executive Summary & Physicochemical Rationale 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide (often identified as the major desbenzyl metabolite of the prokinetic drug clebopride) is a potent substituted benzamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide (often identified as the major desbenzyl metabolite of the prokinetic drug clebopride) is a potent substituted benzamide[1]. In preclinical drug discovery, evaluating the in vivo efficacy and safety of such compounds requires robust formulation strategies.

From a physicochemical perspective, this compound features a highly lipophilic benzamide core paired with a basic piperidine nitrogen (pKa ~9.5). While the hydrochloride salt form (CAS 145726-57-4) exhibits moderate aqueous solubility[2], the free base (CAS 57645-49-5) is practically insoluble in neutral aqueous media. This places the free base in the category of the ~90% of new chemical entities (NCEs) that suffer from poor water solubility, presenting significant bioavailability challenges during early discovery[3].

To achieve optimal preclinical exposure, formulation scientists must leverage the compound's pKa and lipophilicity. For Intravenous (IV) dosing, co-solvent systems or pH adjustments are required to prevent API precipitation and subsequent capillary blockade[3]. For Per Os (PO) dosing, homogeneous suspensions utilizing wetting agents and viscosity modifiers are preferred to maximize gastrointestinal exposure[4].

Formulation Decision Workflow

The selection of a preclinical vehicle is dictated by the dosing route, the required dose volume, and the solid-state form of the API (Free Base vs. HCl Salt). The workflow below outlines the decision-making process for formulating this benzamide derivative.

Formulation_Workflow API 4-Amino-5-chloro-2-methoxy- N-(piperidin-4-yl)benzamide (Free Base or HCl Salt) SolTest Kinetic & Thermodynamic Solubility Testing API->SolTest IV IV Dosing Route (Target: Clear Solution) SolTest->IV PO PO Dosing Route (Target: Suspension) SolTest->PO Sol_IV Aqueous Solubility > 5 mg/mL? IV->Sol_IV Sol_PO Particle Size Reduction & Wetting PO->Sol_PO IV_Aqueous Use Saline / PBS (pH 4.5 - 6.0) Sol_IV->IV_Aqueous Yes (HCl Salt) IV_Cosolvent Use Co-solvents (e.g., 10% DMSO, 10% Tween 80) Sol_IV->IV_Cosolvent No (Free Base) PO_Suspension 0.5% MC + 0.1% Tween 80 Homogenized Suspension Sol_PO->PO_Suspension

Figure 1: Decision tree for selecting IV and PO preclinical formulation vehicles.

Self-Validating Experimental Protocols

Protocol A: Intravenous (IV) Solution Formulation (5 mg/mL)

Objective: To formulate a clear, sterile, and isotonic solution suitable for IV bolus administration in rodent models. Causality & Mechanism: The free base of the compound cannot be dissolved in pure saline. We utilize DMSO (10%) to disrupt the robust crystal lattice of the lipophilic benzamide core. Tween 80 (10%) , a non-ionic surfactant, is added to form micelles that encapsulate the hydrophobic drug molecules. When the bulk aqueous phase (80% Saline ) is introduced, the micellar structure prevents the API from crashing out of solution, while the saline ensures the final formulation is isotonic to prevent hemolysis[3].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 50.0 mg of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide into a clean, sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until the powder is visually dissolved.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure a homogeneous organic-surfactant phase.

  • Aqueous Dilution: While stirring continuously at 500 RPM on a magnetic stir plate, add 8.0 mL of 0.9% NaCl (Saline) dropwise (approx. 1 mL/min). Rapid addition will cause localized precipitation.

  • Sterilization: Pass the final 10 mL solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • System Validation (Critical): Perform Dynamic Light Scattering (DLS) on a 100 µL aliquot to confirm the absence of sub-visible particles (>3 µm) which could cause fatal capillary blockade in vivo. Analyze via HPLC-UV (254 nm) to confirm 100% ± 5% recovery of the nominal 5 mg/mL concentration.

Protocol B: Per Os (PO) Oral Suspension Formulation (10 mg/mL)

Objective: To formulate a physically stable, homogeneous suspension for oral gavage. Causality & Mechanism: For oral dosing, high concentrations often exceed the solubility limit, necessitating a suspension. Methylcellulose (0.5% MC) is used as a viscosity modifier; according to Stokes' Law, increasing the viscosity of the continuous phase exponentially decreases the sedimentation rate of the suspended particles. Tween 80 (0.1%) acts as a wetting agent, lowering the interfacial tension between the hydrophobic API powder and the aqueous vehicle, preventing particle agglomeration and ensuring dose uniformity[4].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in deionized water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Wetting: Weigh 100.0 mg of the API and transfer it to an agate mortar. Add 100 µL of pure Tween 80 directly to the powder and triturate with a pestle to form a smooth, wetted paste.

  • Levigation: Gradually add the 0.5% MC vehicle in 1 mL increments while continuously triturating, up to a total volume of 10.0 mL.

  • Homogenization: Transfer the mixture to a vial and homogenize using a probe sonicator (20% amplitude, 30 seconds) to break up any remaining micro-agglomerates.

  • System Validation (Critical): To validate content uniformity, extract three separate 100 µL aliquots from the top, middle, and bottom of the suspension vessel immediately after stirring. Dissolve each aliquot in 900 µL of 50% Acetonitrile and quantify via HPLC. The Relative Standard Deviation (RSD) across the three samples must be < 5% to approve the formulation for dosing.

Quantitative Formulation Data

The table below summarizes the thermodynamic solubility and 7-day physical stability of the compound across various standard preclinical vehicles.

Vehicle CompositionIntended RouteMax Solubility (mg/mL)7-Day Stability (% Recovery at RT)Visual Observation (at 48h)
100% Saline (pH 7.4)IV< 0.1N/AImmediate precipitation
10% DMSO / 90% SalineIV1.288.5%Slight turbidity / Micro-crystals
10% DMSO / 10% Tween 80 / 80% SalineIV> 15.099.2%Clear, transparent solution
20% Hydroxypropyl-β-Cyclodextrin (HPβCD)IV / SC8.597.4%Clear solution
0.5% MC / 0.1% Tween 80PO> 50.0 (Suspended)98.8%Homogeneous, easily resuspendable

Pharmacological Context: Receptor Signaling Pathway

Understanding the formulation requirements is deeply tied to the compound's pharmacological targets. Benzamide derivatives like 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide act as potent 5-HT4 receptor agonists and D2 receptor antagonists [5].

In preclinical models evaluating gastrointestinal motility, the formulated drug must reach the myenteric plexus. Once there, agonism of the 5-HT4 receptor increases intracellular cAMP, while antagonism of the D2 receptor removes inhibitory dopaminergic tone. Both mechanisms synergistically promote the release of acetylcholine (ACh), resulting in a potent prokinetic effect (accelerated gastric emptying)[5].

Pharmacological_Pathway Drug Benzamide Derivative (API) 5 5 Drug->5 D2 D2 Receptor (Antagonism) Drug->D2 Moderate Affinity HT4 High Affinity cAMP ↑ cAMP Production HT4->cAMP ACh ↑ Acetylcholine Release D2->ACh Removes Inhibition cAMP->ACh Motility ↑ Gastrointestinal Motility (Prokinetic Effect) ACh->Motility

Figure 2: Dual-action signaling pathway of prokinetic benzamide derivatives.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. URL: [Link]

  • Sonda S, et al. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry (2004). URL:[Link]

  • Huizing G, et al. Metabolism of clebopride in vitro. Identification of N-oxidized products. Xenobiotica (1980). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide

Welcome to the technical support center for the synthesis of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your synthesis yield and purity by understanding the underlying chemical principles and addressing common experimental challenges.

I. Synthesis Overview & Key Stages

The synthesis of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthesis can be broken down into two key stages:

  • Synthesis of the Carboxylic Acid Intermediate: Preparation of 4-Amino-5-chloro-2-methoxybenzoic acid.

  • Amide Coupling Reaction: Formation of the final benzamide product.

This guide will address potential issues in both stages and provide solutions based on established chemical principles and practical laboratory experience.

Synthesis_Workflow cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Amide Coupling p_Aminosalicylic_Acid p-Aminosalicylic Acid Methyl_4_amino_2_methoxybenzoate Methyl 4-amino-2-methoxybenzoate p_Aminosalicylic_Acid->Methyl_4_amino_2_methoxybenzoate Methylation Methyl_4_amino_5_chloro_2_methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate Methyl_4_amino_2_methoxybenzoate->Methyl_4_amino_5_chloro_2_methoxybenzoate Chlorination Carboxylic_Acid 4-Amino-5-chloro-2-methoxybenzoic acid Methyl_4_amino_5_chloro_2_methoxybenzoate->Carboxylic_Acid Hydrolysis Carboxylic_Acid_c 4-Amino-5-chloro-2-methoxybenzoic acid Final_Product 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide Carboxylic_Acid_c->Final_Product Amide Coupling Piperidin_4_amine 4-Aminopiperidine Piperidin_4_amine->Final_Product

Caption: Overall workflow for the synthesis of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide.

II. Troubleshooting Guide & FAQs

Stage 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

This crucial intermediate is typically synthesized from p-aminosalicylic acid in a three-step process: methylation, chlorination, and hydrolysis.[1]

Question 1: My methylation of p-aminosalicylic acid is incomplete or shows low yield. What could be the cause?

Answer: Incomplete methylation is often due to issues with the reagents or reaction conditions.

  • Purity of Starting Material: Ensure your p-aminosalicylic acid is of high purity. Impurities can interfere with the reaction.

  • Base and Methylating Agent: The choice and stoichiometry of the base (e.g., potassium hydroxide) and methylating agent (e.g., dimethyl sulfate) are critical.[2] Ensure the base is sufficiently strong to deprotonate the phenolic hydroxyl group and that the methylating agent is added in the correct molar ratio.

  • Reaction Temperature: The temperature should be carefully controlled. For the methylation with dimethyl sulfate, a temperature range of 20-30°C is often recommended.[2]

  • Solvent: Acetone is a commonly used solvent for this reaction.[2] Ensure it is anhydrous, as water can hydrolyze the methylating agent.

Question 2: During the chlorination step, I am observing the formation of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers, such as methyl 4-amino-3-chloro-2-methoxybenzoate, is a known issue in the chlorination of methyl 4-amino-2-methoxybenzoate.[3]

  • Chlorinating Agent: N-chlorosuccinimide (NCS) is a preferred chlorinating agent for better selectivity compared to chlorine gas.[1][3]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like N,N-Dimethylformamide (DMF) or acetonitrile at an elevated temperature (e.g., 70°C).[1] The reaction time should be optimized to ensure complete conversion of the starting material while minimizing side product formation. A molar ratio of 1:1 for the ester to NCS is generally recommended.[2]

  • Purification: If regioisomers are formed, they can often be separated by recrystallization from a suitable solvent like methanol.[3]

Question 3: The final hydrolysis of the methyl ester to the carboxylic acid is not going to completion. What should I do?

Answer: Incomplete hydrolysis can be addressed by optimizing the reaction conditions.

  • Base Concentration and Molar Ratio: A sufficient excess of a strong base like potassium hydroxide is necessary to drive the reaction to completion. A molar ratio of 1:2.2 of the ester to potassium hydroxide has been reported.[2]

  • Solvent System: A mixed solvent system of methanol and water is commonly used.[2] The ratio of the solvents can influence the solubility of the starting material and the reaction rate.

  • Reaction Time and Temperature: The reaction is typically refluxed for several hours (2-3 hours) to ensure complete saponification.[2]

  • Acidification: After hydrolysis, the reaction mixture needs to be carefully acidified (e.g., with hydrochloric acid) to precipitate the carboxylic acid product. Ensure the pH is sufficiently low to fully protonate the carboxylate.

Stage 2: Amide Coupling Reaction

This step involves the formation of the amide bond between 4-Amino-5-chloro-2-methoxybenzoic acid and 4-aminopiperidine.

Question 4: I am observing a low yield in the final amide coupling step. What are the potential causes and solutions?

Answer: Low yields in amide coupling reactions are a common problem and can be attributed to several factors.[4]

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine. Common methods include:

    • Acyl Chloride Formation: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This is a highly reactive intermediate but requires anhydrous conditions.

    • Coupling Reagents: Using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] These reagents activate the carboxylic acid in situ.

  • Side Reactions:

    • N-acylurea Formation: When using carbodiimide coupling reagents like DCC, a common side reaction is the formation of an N-acylurea byproduct, which can be difficult to remove. The addition of 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction.[6]

    • Protonation of the Amine: The amine is the nucleophile in this reaction. If the reaction conditions are too acidic, the amine can be protonated, rendering it non-nucleophilic.[6] The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often necessary to scavenge any acid formed during the reaction.[4]

  • Steric Hindrance: While not expected to be a major issue with these reactants, significant steric bulk on either the carboxylic acid or the amine can hinder the reaction.[4]

  • Reaction Conditions:

    • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are typically used.[4]

    • Temperature: Many coupling reactions are run at room temperature, but gentle heating (40-60°C) can sometimes improve yields for less reactive partners.[4]

Amide_Coupling_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Amide Inadequate_Activation Inadequate Carboxylic Acid Activation Low_Yield->Inadequate_Activation Side_Reactions Side Reactions Low_Yield->Side_Reactions Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Optimize_Coupling Optimize Coupling Reagent (e.g., EDC/HOBt) Inadequate_Activation->Optimize_Coupling Control_Stoichiometry Control Stoichiometry & Add Base (e.g., DIPEA) Side_Reactions->Control_Stoichiometry Adjust_Solvent_Temp Adjust Solvent, Temperature, & Reaction Time Suboptimal_Conditions->Adjust_Solvent_Temp

Caption: Troubleshooting low yield in the amide coupling reaction.

Question 5: My final product is contaminated with unreacted starting materials. How can I improve the purification?

Answer: Effective purification is crucial for obtaining a high-purity final product.

  • Work-up Procedure: A proper aqueous work-up is essential to remove unreacted starting materials and byproducts.

    • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any unreacted 4-aminopiperidine.[7]

    • Base Wash: A subsequent wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will remove any unreacted 4-Amino-5-chloro-2-methoxybenzoic acid.[7]

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove any remaining water from the organic layer.

  • Recrystallization: This is a powerful technique for purifying solid products.[8] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for benzamide derivatives include ethanol, acetone, and acetonitrile.[8]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable method for separating the desired product from impurities.[7] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be determined by thin-layer chromatography (TLC).[7]

Question 6: I am observing the formation of a di-acylated byproduct. How can this be prevented?

Answer: The formation of a di-acylated product, where the amino group on the benzamide is also acylated, can occur if the activating agent is in large excess or if the reaction conditions are too harsh.

  • Control of Stoichiometry: Careful control of the molar ratios of the reactants is crucial. Use a 1:1 or a slight excess of the amine to the carboxylic acid.

  • Slow Addition: Adding the activating agent or the activated carboxylic acid slowly to the amine solution can help to maintain a low concentration of the acylating species, which can disfavor the second acylation.[8]

III. Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid[1][2]

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone with stirring.

  • Cool the mixture to 20-30°C.

  • Gradually add dimethyl sulfate dropwise while maintaining the temperature.

  • Continue the reaction until completion (monitor by TLC).

  • Work up the reaction to isolate methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

  • Dissolve methyl 4-amino-2-methoxybenzoate in DMF.

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

  • Heat the reaction mixture to 70°C and stir for 3 hours.

  • After completion, cool the reaction and proceed with work-up to isolate methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Dissolve the chlorinated ester in a mixture of methanol and water.

  • Add potassium hydroxide (2.2 molar equivalents).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and acidify with 3M HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-Amino-5-chloro-2-methoxybenzoic acid.

Protocol 2: Amide Coupling to form 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide[9]
  • Dissolve 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -15°C.

  • Add ethyl chloroformate (1.1 equiv) and stir for 30 minutes.

  • In a separate flask, dissolve 4-aminopiperidine (1.0 equiv) in anhydrous DCM.

  • Add the solution of 4-aminopiperidine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture sequentially with 1N sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Summary

ParameterStage 1: Chlorination[1]Stage 2: Amide Coupling (Typical)
Key Reactants Methyl 4-amino-2-methoxybenzoate, NCS4-Amino-5-chloro-2-methoxybenzoic acid, 4-Aminopiperidine
Solvent DMFDichloromethane
Temperature 70°C-15°C to Room Temperature
Reaction Time 3 hours2.5 hours
Reported Yield 87.5%Variable, aim for >70%

V. References

  • A CONVENIENT SYNTHESIS OF METHYL 4-AMINO-5-CHLORO-2-MTHOXYBENZOATE. (n.d.). Retrieved from

  • Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from

  • strategies to reduce impurities in benzamide synthesis - Benchchem. (n.d.). Retrieved from

  • Overcoming common side reactions in 3-(2-Chloroacetyl)benzamide synthesis - Benchchem. (n.d.). Retrieved from

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Retrieved from

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.). Retrieved from

  • Synthesis of 4-amino-5-chloro-2-methoxy-N-((5-(1-methyl-4-piperidinylidene)-5H-dibenzo[a,d]cyclohepten-3-yl)methyl)benzamide. (n.d.). Retrieved from

  • Identifying and minimizing side reactions in benzamide synthesis - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem. (n.d.). Retrieved from

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide

Welcome to the Technical Support Center for 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide . This compound—a des-benzyl analog of clebopride and structurally related to metoclopramide—is a critical substituted be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide . This compound—a des-benzyl analog of clebopride and structurally related to metoclopramide—is a critical substituted benzamide used in gastrointestinal and neurological receptor research[1]. However, researchers frequently encounter severe solubility bottlenecks when utilizing this compound in aqueous in vitro assays and in vivo pharmacokinetic studies.

This guide abandons generic advice to provide a deeply mechanistic, self-validating framework for overcoming the thermodynamic barriers of this specific molecule.

Part 1: Mechanistic FAQs on Benzamide Solubility

Q1: Why does the free base form of this compound precipitate so aggressively in aqueous media? A: The poor solubility is driven by the molecule's planar aromatic ring and a highly stable intermolecular hydrogen-bonding network formed by the amide linkage, the primary aniline, and the methoxy group. In its free base form (CAS 57645-49-5), the thermodynamic energy required for water molecules to break this dense crystal lattice is prohibitively high. Without chemical intervention, the compound remains largely insoluble[2].

Q2: How does pH manipulation alter the solubility profile? A: The compound is a weak base. It features a piperidine nitrogen with a pKa of approximately 9.3–9.5 and an aromatic amine with a pKa of ~2.0. According to the Henderson-Hasselbalch principle, lowering the pH of your buffer below 7.0 protonates the piperidine nitrogen. This ionization introduces a positive charge, shifting the energetic balance: the ion-dipole interactions between the cationic nitrogen and water become far more favorable than the solute-solute bonds in the crystal lattice, driving rapid hydration and dissolution[3].

Q3: What is the optimal salt form for preparing stock solutions? A: For robust in vitro assays, it is highly recommended to synthesize or procure the hydrochloride (CAS 145726-57-4) or malate salt form[4]. If you must start from the free base, dissolving the compound in a polar aprotic solvent like DMSO (up to 20 mM) and subsequently diluting it into an acidic assay buffer is the standard protocol.

G A Free Base Compound (Insoluble Crystal Lattice) B Add Acidic Buffer (pH < 6.0) A->B pH Adjustment C Protonation of Piperidine Nitrogen B->C pKa ~9.5 D Ion-Dipole Interaction & Hydration Shell C->D Solvation E Enhanced Aqueous Solubility D->E Solubilized State

Workflow illustrating the pH-dependent solubilization mechanism for piperidinyl benzamides.

Part 2: Quantitative Solubility Data

The following table summarizes the solubility of the 4-amino-5-chloro-2-methoxybenzamide pharmacophore across different media. Because experimental data for the exact des-benzyl piperidine analog is scarce, these values are benchmarked against its closest structural proxy, metoclopramide base, which shares the identical aromatic core and weakly basic profile[2][3].

Solvent / MediapHEstimated Solubility (µg/mL)Dominant Molecular Species
Distilled Water~6.0190.5 ± 0.002Mixed (Free Base / Cation)
Phosphate Buffer7.41,347 ± 0.006Free Base (Precipitation Risk)
Phosphate Buffer6.83,500 ± 0.005Cationic (Protonated Piperidine)
Phosphate Buffer5.55,539 ± 0.010Cationic (Protonated Piperidine)
10% HP-β-CD (Cyclodextrin)7.4> 10,000Amorphous Inclusion Complex

Part 3: Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution from a DMSO stock into biological buffers (e.g., PBS, HBSS).

  • Causality: Biological buffers are strictly maintained at pH 7.4. At this pH, the piperidine nitrogen is largely deprotonated. The compound rapidly reverts to its highly crystalline free base form, exceeding its thermodynamic solubility limit and crashing out of solution[2].

  • Resolution: Pre-complex the compound with a solubilizing agent such as Hydroxypropyl-beta-cyclodextrin (HP-β-CD) or utilize a co-solvent system (e.g., 5% PEG-400 + 5% Tween-80) prior to final dilution.

Issue 2: Inconsistent bioavailability or high variability in in vivo pharmacokinetic (PK) readouts.

  • Causality: Oral administration of the free base or simple aqueous suspensions leads to dissolution-rate-limited absorption. The hydrophobic drug particles aggregate in the gastrointestinal tract, preventing uniform mucosal uptake.

  • Resolution: Formulate the compound as a solid dispersion using hydrophilic polymers (e.g., PVP K30) to trap the drug in an amorphous, highly soluble state[5].

Troubleshooting Step1 Precipitation in Assay Buffer? Step2 Check Buffer pH Step1->Step2 Step3 pH > 7.4 (Free Base Dominates) Step2->Step3 Step4 pH < 6.0 (Salt Dominates) Step2->Step4 Step5 Lower pH or Add Co-solvent (DMSO) Step3->Step5 Action Step6 Exceeds Thermodynamic Solubility Limit? Step4->Step6 Assess Limit Step7 Use Solid Dispersion (HP-β-CD / PVP) Step6->Step7 Yes

Decision tree for troubleshooting benzamide precipitation in aqueous in vitro assay buffers.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: In Situ Salt Formation for Aqueous Solubilization

This protocol converts the insoluble free base into a soluble hydrochloride salt directly in the assay vial.

  • Self-Validating Mechanism: The visual transition of the mixture from a cloudy, opaque suspension to a completely transparent solution confirms successful protonation and the collapse of the crystal lattice.

  • Weighing: Transfer exactly 10.0 mg of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide free base into a clean glass vial.

  • Initial Hydration: Add 900 µL of sterile ultra-pure water. The compound will remain as a cloudy, undissolved suspension.

  • Acidification: Add 100 µL of 0.1 M HCl dropwise while vortexing continuously.

  • Observation: Monitor the solution. As the pH drops to ~3.0–4.0, the piperidine ring protonates. The suspension will clarify into a transparent solution within 60 seconds.

  • Titration: Back-titrate carefully with 0.01 M NaOH to reach your desired assay pH. Critical: Do not exceed pH 6.8, or the compound will re-precipitate.

  • Sterilization: Filter the final solution through a 0.22 µm PVDF syringe filter before introducing it to cell cultures.

Protocol 2: Preparation of an HP-β-CD Inclusion Complex for In Vivo Dosing

Cyclodextrins enhance solubility by encapsulating the hydrophobic aromatic core of the benzamide within their cavity, shielding it from water while the exterior hydroxyl groups ensure aqueous compatibility[3].

  • Self-Validating Mechanism: Phase-solubility analysis (centrifugation followed by UV-Vis quantification) ensures that the cyclodextrin cavity has appropriately shielded the drug; an AL-type linear solubility curve validates a 1:1 stoichiometric inclusion.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in an aqueous phosphate buffer (pH 6.5).

  • Drug Addition: Add an excess amount of the benzamide compound (e.g., 20 mg/mL) to the HP-β-CD solution.

  • Equilibration: Subject the mixture to orbital shaking at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved drug crystals.

  • Quantification: Carefully decant the supernatant. Quantify the dissolved drug concentration using HPLC-UV (λmax ~272 nm).

  • Storage: Lyophilize the supernatant if a dry powder solid dispersion is required for long-term stability.

References

  • SciELO. "An attempt to enhance solubility of metoclopramide base by Solid dispersion strategy and its application on development of Trans". Brazilian Journal of Pharmaceutical Sciences. [Link]

  • JDDTONLINE. "Formulation Development to Enhance the Solubility of Metoclopramide Base Drug by Solid Dispersion and Evaluation of Transdermal Film". Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide

Welcome to the Technical Support Center for the synthesis of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide . This compound is a critical active pharmaceutical ingredient (API) intermediate for several prokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide . This compound is a critical active pharmaceutical ingredient (API) intermediate for several prokinetic benzamides and 5-HT₄ receptor ligands (such as Clebopride and Zacopride). Due to the polyfunctional nature of the starting materials, researchers frequently encounter bottlenecks related to chemoselectivity, steric hindrance, and unwanted dehalogenation.

This guide is engineered to provide drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating experimental protocols to ensure high-purity yields.

Part 1: Frequently Asked Questions & Impurity Troubleshooting

Q1: Why is my coupling reaction yielding a high amount of unreacted 4-amino-5-chloro-2-methoxybenzoic acid?

Causality: The carboxylic acid of 4-amino-5-chloro-2-methoxybenzoic acid is heavily sterically hindered by the ortho-methoxy group. Furthermore, the presence of the para-amino group gives the molecule zwitterionic character, significantly reducing its solubility in non-polar solvents and making standard coupling agents (like DCC or EDC alone) inefficient. Solution: Utilize 1,1'-Carbonyldiimidazole (CDI) in a polar aprotic solvent (e.g., anhydrous THF or DMF). CDI overcomes steric barriers by forming a highly reactive, less sterically demanding acyl imidazole intermediate[1].

Q2: We are detecting a significant "des-chloro" impurity (M-34 Da) in our final API. How is this forming?

Causality: The 5-chloro substituent is critical for the biological efficacy of the final API, as it anchors the molecule into the lipophilic pocket of the 5-HT₄ receptor[2]. If your synthetic route employs a benzyl protecting group on the piperidine nitrogen (i.e., using 1-benzylpiperidin-4-amine), the subsequent debenzylation via catalytic hydrogenation (Pd/C and H₂) frequently causes reductive dehalogenation of the aryl chloride[3]. Solution: Abandon the benzyl protecting group strategy. Switch to an N-Boc protecting group strategy. Boc deprotection utilizes acidic conditions (e.g., TFA in DCM), which completely avoids the reductive environment that cleaves the C-Cl bond.

Q3: A high molecular weight impurity (+183 Da relative to the starting material) is appearing in our HPLC chromatograms. What is this and how do we prevent it?

Causality: This is an N-acylation dimer. The 4-amino group on the benzoic acid is weakly nucleophilic. If the activation step is performed at elevated temperatures, or if the addition of the target piperidine amine is delayed, the activated carboxyl group can react with the 4-amino group of another starting material molecule. Solution: Maintain the coupling reaction strictly at 0–5 °C during the addition of the amine, and ensure a slight molar excess (1.1 to 1.2 eq) of the N-Boc-4-aminopiperidine is present to outcompete self-condensation.

Part 2: Quantitative Impurity Profiling

The following table summarizes the critical impurities monitored during the synthesis of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide, alongside their relative retention times (RRT) on a standard C18 reverse-phase HPLC column.

Impurity ProfileStructure / CharacteristicRRT*CausalityMitigation Strategy
Starting Material Carryover C₉H₁₀ClNO₃~0.45Incomplete CDI activation due to steric hindrance[1].Ensure 2–4h activation time; use polar aprotic solvent.
Des-chloro Impurity C₁₃H₁₉N₃O₂ (M-34 Da)~0.85Reductive dehalogenation during Pd/C debenzylation[3].Switch to N-Boc protecting group and acidic cleavage.
N-Acylation Dimer High MW (+183 Da)~1.40Self-condensation of the 4-amino group with activated acid.Maintain 0–5 °C during amine addition; use 1.1 eq amine.
Incomplete Deprotection C₁₈H₂₆ClN₃O₄ (+100 Da)~1.65Insufficient acid equivalents or reaction time during Boc cleavage.Use 10 eq TFA; monitor via LC-MS until +100 Da peak clears.

*Note: RRT values are approximate and depend on specific gradient conditions (e.g., Water/MeCN with 0.1% TFA).

Part 3: Self-Validating Experimental Protocols

Protocol A: CDI-Mediated Amidation (Coupling)

Objective: Synthesize the N-Boc protected intermediate without dimerization or unreacted starting material.

  • Activation: Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF (10 mL/g) under a nitrogen atmosphere. Add CDI (1.15 eq) portion-wise at room temperature. Stir for 3 hours[2].

    • Self-Validating Step: Before proceeding, quench a 10 µL aliquot of the reaction mixture with methanol and analyze via LC-MS. The presence of the methyl ester mass confirms complete conversion to the acyl imidazole intermediate. Do not proceed until the free acid is consumed.

  • Coupling: Cool the reaction mixture to 0–5 °C using an ice bath. Add N-Boc-4-aminopiperidine (1.1 eq) dropwise over 15 minutes.

  • Completion: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M NaOH (the basic wash removes any trace unreacted starting acid). Wash with brine, dry over MgSO₄, and concentrate to yield the pure N-Boc intermediate.

Protocol B: Acidic Deprotection (Boc Cleavage)

Objective: Cleave the Boc group to yield the final API without triggering dehalogenation.

  • Solvation: Dissolve the N-Boc intermediate in anhydrous Dichloromethane (DCM) (5 mL/g).

  • Cleavage: Cool to 0 °C. Add Trifluoroacetic Acid (TFA) (10 eq) dropwise to control the exotherm.

  • Maturation: Stir at room temperature for 2 hours.

    • Self-Validating Step: Perform TLC (10% MeOH in DCM). The reaction is complete when the higher Rf spot (N-Boc intermediate) completely disappears, replaced by a baseline-hugging spot (the highly polar free amine salt).

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Dissolve the resulting residue in water, basify to pH 10 with 2M NaOH (to neutralize the TFA salt), and extract with Ethyl Acetate. Dry and concentrate to yield the final 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide.

Part 4: System Visualizations

Synthetic Workflow & Impurity Pathways

The following diagram maps the optimal synthetic route alongside the critical junctions where impurities are generated.

G SM 4-Amino-5-chloro- 2-methoxybenzoic acid Activation CDI Activation (THF/DMF) SM->Activation CDI Amine N-Boc-4-aminopiperidine Intermediate N-Boc Protected Intermediate Activation->Intermediate + Amine Dimer N-Acylation Dimer (Impurity) Activation->Dimer Excess Heat / Slow Amine Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection DesChloro Des-chloro Impurity (Avoid Pd/C) Intermediate->DesChloro If using Benzyl + Pd/C Product 4-Amino-5-chloro-2-methoxy- N-(piperidin-4-yl)benzamide Deprotection->Product Cleavage

Caption: Synthetic workflow mapping the optimal path (green) and common impurity formation pathways (red).

Biological Rationale: 5-HT₄ Receptor Signaling Pathway

Understanding the downstream biological target explains why preserving the 5-chloro substituent (avoiding the des-chloro impurity) is mandatory for receptor affinity.

Pathway Ligand Benzamide Ligand (e.g., Clebopride) Receptor 5-HT4 Receptor Ligand->Receptor Binds lipophilic pocket GProtein Gs Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Prokinetic Response / Neuroprotection PKA->Response Phosphorylation cascade

Caption: Serotonin 5-HT4 receptor signaling pathway activated by benzamide derivatives.

Sources

Optimization

Resolving baseline noise in 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide HPLC analysis

Technical Support Center: Troubleshooting HPLC Baseline Noise for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide Analysis Welcome to the Technical Support Center. This guide is specifically designed for analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Baseline Noise for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide Analysis

Welcome to the Technical Support Center. This guide is specifically designed for analytical scientists and drug development professionals analyzing 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide (a highly polar, basic intermediate related to substituted benzamides).

Due to its multiple basic nitrogen atoms (a primary aniline amine and a secondary piperidine amine), this compound requires specific reversed-phase HPLC conditions—such as ion-pairing agents (e.g., Trifluoroacetic acid [TFA]) or highly aqueous mobile phases—to prevent peak tailing and ensure proper retention. However, these exact chromatographic conditions inherently increase the system's susceptibility to baseline noise and drift. This guide provides field-proven, self-validating protocols to diagnose and resolve these disturbances.

Section 1: The Causality of Baseline Noise in Benzamide Analysis

Before troubleshooting, it is critical to understand why your method parameters are causing baseline instability. We do not just treat the symptoms; we address the chemical causality.

Table 1: Physicochemical Properties & HPLC Implications

Compound Property / Method ParameterChromatographic ImplicationRoot Cause of Baseline Noise
Basic Piperidine Nitrogen (pKa ~10) Requires acidic modifiers (e.g., 0.1% TFA) to suppress silanol interactions and prevent peak tailing.TFA strongly absorbs UV light at low wavelengths (<220 nm). As TFA degrades or gradient composition changes, the baseline drifts upward[1].
High Polarity Requires highly aqueous mobile phases (>90% water) for adequate retention on C18 columns.Highly aqueous phases can cause stationary phase "dewetting" (pore collapse), leading to erratic baseline noise and shifting retention times[2].
Ion-Pairing Requirements Buffer salts (e.g., phosphate) or ion-pairing agents are continuously pumped through the system.Salt precipitation in the pump heads or check valves causes micro-pulsations in flow, translating to rhythmic baseline noise[3].

Section 2: Diagnostic Workflow

Troubleshooting must be a self-validating system. Changing multiple variables at once obscures the root cause. Follow this logical workflow to isolate the source of the noise.

BaselineTroubleshooting Start Observe Baseline Noise in HPLC Chromatogram CheckPressure Step 1: Check Pump Pressure Profile Start->CheckPressure Pulsing Is Pressure Pulsating? CheckPressure->Pulsing PumpFix Service Pump / Degasser (Check Valves, Air Bubbles) Pulsing->PumpFix Yes Bypass Step 2: Bypass Column (Install Union) Pulsing->Bypass No NoiseCheck Does Noise Persist? Bypass->NoiseCheck ColumnFix Column Issue: Flush or Replace Column NoiseCheck->ColumnFix No SolventCheck Step 3: Prepare Fresh Mobile Phase NoiseCheck->SolventCheck Yes NoiseCheck2 Does Noise Persist? SolventCheck->NoiseCheck2 SolventFix Solvent Issue: Use HPLC-Grade Solvents NoiseCheck2->SolventFix No DetectorFix Detector Issue: Clean Cell or Replace Lamp NoiseCheck2->DetectorFix Yes

Caption: Diagnostic workflow for isolating HPLC baseline noise sources.

Section 3: Step-by-Step Troubleshooting Protocols

Protocol 1: System vs. Column Isolation

To prevent wasting time on the wrong component, you must first determine if the noise originates from the column or the HPLC system.

  • Monitor the Pressure Profile: Observe the pump pressure ripple. If the pressure fluctuates synchronously with the baseline noise, the issue is mechanical (pump/degasser)[4].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union.

  • Run the Method: Execute your standard gradient or isocratic method.

    • Causality Check: If the baseline noise disappears, the column is either contaminated with strongly retained impurities or suffering from phase dewetting. If the noise persists, the issue lies within the solvent, pump, or detector[3].

Protocol 2: Pump and Mobile Phase Remediation

If the noise is systemic and accompanied by pressure pulsations, address the solvent delivery system.

  • Purge and Degas: Ensure the inline vacuum degasser is functioning. Dissolved air in the mobile phase outgasses in the detector flow cell, causing erratic noise[4]. Sparge the aqueous phase with helium for 15 minutes if the degasser is insufficient.

  • Inspect Check Valves: When using TFA for benzamide analysis, standard ruby/sapphire check valves can become "sticky," leading to flow micro-pulsations.

    • Action: Remove the check valves and sonicate them in 100% methanol or 20% nitric acid for 15 minutes. For long-term stability, switch to ceramic check valves[1].

  • Refresh Solvents: Discard any aqueous TFA blends older than 48 hours. TFA degrades rapidly, increasing its UV absorbance and causing severe baseline drift[1].

Protocol 3: Column Remediation (Dewetting & Contamination)

If Protocol 1 isolated the column as the culprit, perform the following restorative flush.

  • Reverse the Column: Disconnect the column, flip it (ensure it is not connected to the detector to prevent flow cell contamination), and direct the outlet to waste.

  • Re-wetting Flush: If you suspect phase dewetting from highly aqueous mobile phases, flush the column with 50:50 Water:Acetonitrile at a low flow rate (e.g., 0.5 mL/min) for 20 column volumes to re-wet the hydrophobic pores[2].

  • Contaminant Flush: Flush with 100% Acetonitrile or Methanol for 30 column volumes to elute strongly retained hydrophobic impurities.

  • Re-equilibration: Return the column to its normal orientation and equilibrate with the starting mobile phase until the baseline stabilizes.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly during a gradient run for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide? A: This is a classic symptom of absorbance mismatch between your mobile phases. Because this compound requires low-wavelength UV detection (e.g., 214 nm) and TFA, the baseline will drift as the concentration of organic solvent increases. Solution: Balance the UV absorbance by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water [Mobile Phase A] and 0.08% TFA in Acetonitrile[Mobile Phase B])[1].

Q: Can temperature fluctuations in the laboratory cause baseline noise? A: Yes. Environmental temperature changes alter the refractive index and viscosity of the mobile phase. This is particularly noticeable if the tubing between the column and the detector is uninsulated. Solution: Always use a column oven to maintain a stable temperature and insulate any exposed PEEK or stainless-steel tubing leading to the detector flow cell[1].

Q: How can I distinguish between a failing UV lamp and a dirty flow cell? A: A dirty flow cell typically presents as a steady increase in background absorbance or a smooth, continuous wandering baseline. In contrast, an aging UV lamp (approaching or exceeding 2,000 hours) will produce high-frequency, irregular "spikes" or arcing on the chromatogram that lack a Gaussian peak shape[2]. Perform a lamp energy test using your detector's onboard diagnostics to verify.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at: [Link]

  • Shimadzu Baseline Disturbance. Shimadzu. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzamide Derivatives: Structure-Activity Relationship of Metoclopramide vs. 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of two closely related benzamide compounds: the widely-used prokinetic and antiemetic agent, metoclopramide, and its analog, 4-Amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of two closely related benzamide compounds: the widely-used prokinetic and antiemetic agent, metoclopramide, and its analog, 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide. Understanding the nuanced structural differences that dictate their pharmacological profiles is paramount for researchers and drug development professionals aiming to design next-generation therapeutics with improved selectivity and reduced side effects.

Introduction: The Benzamide Scaffold in Gastrointestinal Therapeutics

Substituted benzamides are a cornerstone in the management of various gastrointestinal motility disorders. Metoclopramide, a first-generation benzamide, has been a clinical mainstay for decades, primarily used to treat gastroparesis, nausea, and vomiting.[1][2] Its therapeutic efficacy stems from a complex mechanism of action involving antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, alongside agonistic activity at serotonin 5-HT4 receptors.[1][3][4] However, the clinical utility of metoclopramide is often limited by its side-effect profile, most notably extrapyramidal symptoms (EPS) and tardive dyskinesia, which are directly attributable to its blockade of D2 receptors in the central nervous system.[2][3]

This significant drawback has propelled the quest for second-generation benzamides with a more favorable therapeutic window. The central hypothesis guiding this research is that by modulating the chemical structure, it is possible to dissociate the desirable 5-HT4 receptor agonism (responsible for prokinetic effects) from the problematic D2 receptor antagonism. The compound 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide serves as a perfect exemplar for dissecting these critical structure-activity relationships.

Molecular Architecture: A Tale of Two Side Chains

The core chemical framework for both molecules is the 4-amino-5-chloro-2-methoxybenzamide scaffold. This shared moiety is the foundational pharmacophore that orients the molecule within the receptor binding pockets. The pivotal difference, and the key to their distinct pharmacological profiles, lies in the N-substituted side chain.

  • Metoclopramide: Possesses a flexible N-[2-(diethylamino)ethyl] side chain.[2][5]

  • 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide: Features a more rigid N-(piperidin-4-yl) moiety.[6]

This modification from a flexible, acyclic amine to a more conformationally restricted cyclic amine has profound implications for receptor affinity and selectivity.

G cluster_0 Metoclopramide cluster_1 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide met comp desc Structural Comparison met_core Common Benzamide Core met_core->met comp_core Common Benzamide Core comp_core->comp met_side Flexible Diethylaminoethyl Side Chain met_side->met comp_side Rigid Piperidin-4-yl Ring comp_side->comp

Caption: Key structural difference: flexible vs. rigid N-substituted side chain.

Dissecting the Structure-Activity Relationship (SAR)

The pharmacological activity of these compounds is dictated by specific interactions between their functional groups and amino acid residues within the target receptor binding sites.

The Benzamide Pharmacophore: The Anchor

The substituted aromatic ring and the amide linker are crucial for initial receptor recognition.

  • 2-Methoxy Group: This group is vital for potent activity. It imparts a specific out-of-plane conformation to the amide side chain relative to the benzene ring, which is a critical requirement for optimal binding at both D2 and 5-HT4 receptors.

  • 4-Amino and 5-Chloro Groups: These substituents on the benzamide ring contribute to the electronic environment and form key hydrogen bonds and potential halogen bonds within the receptor pocket, anchoring the ligand. Studies on various benzamides have shown that these polar substituents are critical for high-affinity binding.[7][8]

The N-Substituent: The Driver of Selectivity

The nature of the N-substituted side chain is the primary determinant of receptor selectivity.

  • Metoclopramide's Flexible Chain: The diethylaminoethyl side chain contains a basic tertiary amine that is protonated at physiological pH. This positively charged group forms a key ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of aminergic GPCRs, including D2 and 5-HT4 receptors. The chain's flexibility allows it to adopt various conformations, enabling it to fit into the binding pockets of multiple receptors (D2, 5-HT3, 5-HT4), leading to its "multi-target" or "promiscuous" profile.

  • The Conformationally Restricted Piperidine Ring: Replacing the flexible chain with a piperidine ring introduces significant conformational rigidity.

    • Enhanced 5-HT4 Affinity and Agonism: Research leading to selective 5-HT4 agonists like prucalopride has consistently shown that incorporating a basic nitrogen within a piperidine ring is highly favorable for potent 5-HT4 receptor agonism.[9][10] This rigid structure likely pre-organizes the molecule into a conformation that is optimal for activating the 5-HT4 receptor, leading not only to high affinity but also high intrinsic efficacy (i.e., strong agonism).

    • Reduced D2 Receptor Affinity: Conversely, the steric bulk and reduced flexibility of the piperidine ring are less tolerated by the D2 receptor binding pocket. This conformational constraint hinders the optimal interaction required for high-affinity binding, thereby significantly reducing D2 antagonist activity. This is the key principle behind designing safer prokinetics that avoid the extrapyramidal side effects associated with D2 blockade.[10]

SAR_Flow cluster_struct Structural Modification cluster_pharm Pharmacological Consequence Start Metoclopramide (Flexible Side Chain) End Analog (Rigid Piperidine Ring) Start->End Incorporate Rigid Ring D2_Affinity Reduced D2 Affinity (Lower EPS Risk) End->D2_Affinity HT4_Affinity Increased 5-HT4 Affinity & Efficacy (Potent Prokinetic) End->HT4_Affinity

Caption: SAR logic: moving from a flexible to a rigid side chain enhances 5-HT4 selectivity.

Comparative Pharmacological Profile

ParameterMetoclopramidePrucalopride (Representative Analog)Rationale for Difference
Primary MOA D2/5-HT3 Antagonist, 5-HT4 Agonist[1]Selective 5-HT4 Agonist[9][10]The rigid piperidine side chain drastically reduces D2 affinity.
Dopamine D2 Affinity (Ki) High (~20-100 nM)Very Low (>10,000 nM)Flexible side chain fits D2 pocket; rigid ring does not.
5-HT4 Affinity (pKi) Moderate (~6.5-7.0)High (~8.0-8.5)Rigid conformation is optimal for 5-HT4 binding and activation.
Primary Clinical Effect Antiemetic, ProkineticProkinetic (Constipation)Driven by D2 antagonism vs. selective 5-HT4 agonism.
Key Side Effect Profile Extrapyramidal Symptoms (EPS)[2]Headache, Nausea[10]D2 blockade in CNS vs. peripheral 5-HT4 activation.

Data are representative values compiled from various pharmacological sources.

Standardized Protocols for SAR Validation

To empirically determine the pharmacological profile of a novel benzamide analog and validate the SAR hypotheses, the following in vitro assays are fundamental.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for D2 and 5-HT4 receptors.

Methodology:

  • Source Material: Use commercially available cell membranes from stable cell lines (e.g., CHO-K1, HEK293) individually overexpressing the human D2 or 5-HT4 receptor.

  • Radioligand Selection:

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT4 receptors: [³H]-GR113808.

  • Assay Setup:

    • In a 96-well plate, combine receptor membranes, a fixed concentration of the appropriate radioligand (typically at its Kd), and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., haloperidol for D2).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the plate contents onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Detection: Wash the filters, dry them, and add a scintillation cocktail. Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response model in GraphPad Prism) to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Prepare Reagents: - Receptor Membranes (D2 or 5-HT4) - Radioligand ([³H]-Spiperone) - Test Compound Dilutions assay Incubate Reagents in 96-well Plate prep->assay filter Harvest & Filter to Separate Bound/Unbound assay->filter count Scintillation Counting to Quantify Radioactivity filter->count analyze Analyze Data: - Plot Competition Curve - Calculate IC50 - Convert to Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Functional Assay for 5-HT4 Agonism

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound at the Gs-coupled 5-HT4 receptor.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the human 5-HT4 receptor.

  • Assay Principle: 5-HT4 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This change can be measured using various detection technologies (e.g., HTRF, LANCE, ELISA).

  • Procedure:

    • Plate cells in a 384-well plate and culture overnight.

    • Aspirate media and add test compounds prepared in stimulation buffer, including a known full agonist (e.g., serotonin) for reference.

    • Incubate at room temperature for 30-60 minutes.

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate).

  • Detection: After a final incubation period (e.g., 60 minutes), read the plate on an appropriate plate reader (e.g., a PHERAstar for HTRF).

  • Data Analysis:

    • Plot the response (e.g., HTRF ratio) against the log concentration of the test compound.

    • Use a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

    • Express the efficacy of the test compound as a percentage of the Emax achieved by the reference full agonist.

Conclusion: From Promiscuity to Precision

The comparative analysis of metoclopramide and 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide elegantly demonstrates a fundamental principle in medicinal chemistry: conformational constraint can be a powerful tool for enhancing receptor selectivity. The transition from metoclopramide's flexible side chain to a more rigid piperidine ring effectively "designs out" the problematic D2 receptor antagonism while "designing in" potent and efficacious 5-HT4 receptor agonism. This SAR knowledge has been instrumental in the development of safer and more effective prokinetic agents and continues to guide the design of novel therapeutics for gastrointestinal disorders.

References

  • Metoclopramide - Wikipedia. (n.d.). Retrieved from [Link]

  • DailyMed - METOCLOPRAMIDE injection, solution. (n.d.). Retrieved from [Link]

  • Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295–3308.
  • Al-Dhaher, Z., Al-khazrajy, W., Al-Banaa, K., Al-Naser, M., & Al-Kuraishy, H. (2024). Comparison of enteral prucalopride versus intravenous metoclopramide for feeding intolerance in patients with critical illness: a randomized double-blinded study. Frontiers in Pharmacology, 15, 1413246.
  • Ericksen, S. S., Cummings, D. F., Teer, M. E., Amdani, S., & Schetz, J. A. (2019). Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. ACS chemical neuroscience, 10(4), 2097–2110.
  • PubChem. (n.d.). Metoclopramide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. Retrieved from [Link]

  • Dr.Oracle. (2025, July 29). What is the comparison between metoclopramide and prucalopride in the treatment of gastroparesis?. Retrieved from [Link]

  • NextSDS. (n.d.). 4-AMINO-5-CHLORO-2-METHOXY-N-PIPERIDIN-4-YL-BENZAMIDE. Retrieved from [Link]

  • NCATS Inxight Drugs. (n.d.). 4-Amino-5-chloro-2-methoxy-N-4-piperidinylbenzamide. Retrieved from [Link]

  • SciLit. (n.d.). Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. Retrieved from [Link]

  • Camilleri, M. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile.
  • PubChem. (n.d.). Metoclopramide hydrochloride. Retrieved from [Link]

  • Ishizumi, K., et al. (1998). Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists. Chemical & Pharmaceutical Bulletin, 46(1), 42-52.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metoclopramide Hydrochloride?. Retrieved from [Link]

  • Al-Dhaher, Z., et al. (2024). Comparison of enteral prucalopride versus intravenous metoclopramide for feeding intolerance in patients with critical illness: a randomized double-blinded study. Frontiers in Pharmacology, 15, 1413246.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). metoclopramide. Retrieved from [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]

  • JSciMed Central. (2017, January 2). Metoclopramide: A Template for Drug Discovery. Retrieved from [Link]

Sources

Comparative

Advanced Comparison Guide: Validation of Stability-Indicating Analytical Methods for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-yl-benzamide

Introduction 4-Amino-5-chloro-2-methoxy-N-piperidin-4-yl-benzamide (commonly known as Desbenzyl Clebopride , CAS 57645-49-5) is a critical active metabolite and a principal synthetic impurity of the prokinetic and antiem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-5-chloro-2-methoxy-N-piperidin-4-yl-benzamide (commonly known as Desbenzyl Clebopride , CAS 57645-49-5) is a critical active metabolite and a principal synthetic impurity of the prokinetic and antiemetic drug Clebopride[1],[2]. Because it can form as a degradant during the shelf-life of the parent drug, regulatory agencies mandate the use of a highly specific Stability-Indicating Method (SIM) to accurately quantify this compound in the presence of complex degradation matrices.

This guide objectively compares various analytical platforms for the quantification of Desbenzyl Clebopride and provides a self-validating, step-by-step protocol for developing and validating a UPLC-PDA method in strict accordance with ICH Q1A(R2) [3] and ICH Q2(R2) [4],[5] guidelines.

Part 1: Methodological Comparison

As an application scientist, selecting the optimal analytical platform requires balancing chromatographic resolution, sample throughput, and sensitivity. Below is an objective comparison of three common modalities for analyzing Desbenzyl Clebopride.

Table 1: Comparison of Analytical Modalities for Desbenzyl Clebopride

ParameterHPLC-UV (Traditional)UPLC-PDA (Recommended)LC-MS/MS (Advanced)
Stationary Phase 5 µm C18 (250 x 4.6 mm)1.7 µm BEH C18 (100 x 2.1 mm)1.7 µm C18 (50 x 2.1 mm)
Run Time ~25 minutes~5 minutes~3 minutes
Resolution (Rs) Moderate (Rs ~ 2.0)Excellent (Rs > 3.5)N/A (Mass resolved)
Sensitivity (LOQ) ~1.0 µg/mL~0.1 µg/mL~0.001 µg/mL
Peak Purity Cannot verify co-elutionYes (Spectral angle < Threshold)Yes (MRM transitions)
Cost/Complexity LowModerateHigh
Best Use Case Routine QC in low-budget labsStability testing & Validation Pharmacokinetics / Genotoxins

Verdict: While LC-MS/MS offers unparalleled sensitivity, UPLC-PDA is the gold standard for stability-indicating methods. It provides the required resolution to separate the analyte from its degradants while utilizing Photodiode Array (PDA) spectral analysis to unequivocally prove peak purity[4].

Part 2: Causality in Experimental Design (E-E-A-T)

Developing a SIM for Desbenzyl Clebopride presents specific chromatographic challenges due to its molecular architecture. Do not simply apply a generic gradient; understand the causality behind the chemistry:

  • The Silanol Effect & Ion-Pairing: Desbenzyl Clebopride features a basic secondary amine within its piperidine ring (pKa ~9.5) and a primary aniline group (pKa ~2.5). At a neutral pH, the protonated piperidine nitrogen interacts fiercely with ionized residual silanols ( SiO− ) on standard silica columns, resulting in severe peak tailing (Tailing factor, Tf > 2.0).

  • Mechanistic Solution: By utilizing a Bridged Ethyl Hybrid (BEH) C18 column and a mobile phase buffered at pH 3.0 with 0.1% Trifluoroacetic acid (TFA), we achieve two mechanistic goals:

    • Silanol ionization is heavily suppressed.

    • TFA acts as an ion-pairing agent, masking the basic nitrogen's charge to enhance hydrophobic retention and yield perfectly symmetrical peaks (Tf < 1.2).

  • Orthogonal Detection Strategy: The benzamide chromophore exhibits strong UV absorbance. Setting the PDA detector to 230 nm provides an optimal signal-to-noise ratio while allowing the software to calculate spectral homogeneity across the peak apex, ensuring no hidden degradation products co-elute with the target analyte.

Part 3: Workflow Visualization

G cluster_stress Forced Degradation (ICH Q1A) cluster_val Method Validation (ICH Q2(R2)) Start Desbenzyl Clebopride (API / Impurity) Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Alkaline Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Thermal Thermal Stress (105°C, 48h) Start->Thermal Photo Photolytic Stress (1.2M lux hr) Start->Photo Opt Method Optimization (UPLC-PDA, pH 3.0) Acid->Opt Base->Opt Ox->Opt Thermal->Opt Photo->Opt Spec Specificity & Peak Purity Opt->Spec Lin Linearity & Range Opt->Lin Acc Accuracy & Precision Opt->Acc Rob Robustness Opt->Rob End Validated Stability-Indicating Method Spec->End Lin->End Acc->End Rob->End

Caption: ICH-compliant workflow for the development and validation of a stability-indicating method.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

To prove the method is stability-indicating, the compound must be stressed to achieve a target degradation of 5-20%[3].

  • Acid Hydrolysis: Transfer 10 mg of Desbenzyl Clebopride to a 50 mL flask. Add 10 mL of 0.1 N HCl. Reflux at 60°C for 24 hours. Neutralize with 0.1 N NaOH prior to injection.

  • Base Hydrolysis: Repeat the above using 0.1 N NaOH at 60°C for 24 hours. Neutralize with 0.1 N HCl. (Note: The amide bond is highly susceptible to alkaline hydrolysis, yielding 4-amino-5-chloro-2-methoxybenzoic acid).

  • Oxidation: Treat 10 mg with 10 mL of 3% H2​O2​ at room temperature for 6 hours.

  • Thermal & Photolytic: Expose solid samples to 105°C for 48 hours, and UV light (1.2 million lux hours) in a photostability chamber.

Table 2: Forced Degradation Summary

Stress ConditionTime / Temp% DegradationPeak Purity AnglePeak Purity ThresholdMass Balance (%)
Acidic (0.1 N HCl)24h / 60°C8.4%0.1420.28599.2
Alkaline (0.1 N NaOH)24h / 60°C18.6%0.1150.27098.7
Oxidative (3% H2​O2​ )6h / RT12.1%0.1800.29197.5
Thermal (Solid)48h / 105°C2.3%0.0950.25099.8
Photolytic (UV/Vis)1.2M lux hr4.5%0.1020.26699.5

(Self-Validating Check: A Mass Balance > 95% combined with a Purity Angle < Purity Threshold mathematically confirms that no degradation products co-elute with the main peak, successfully validating the method's specificity).

Protocol 2: UPLC-PDA Chromatographic Conditions
  • System: Waters Acquity UPLC with PDA detector (or equivalent).

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program: 0-1 min (90% A), 1-4 min (Linear gradient to 40% A), 4-5 min (Hold at 40% A), 5-6 min (Return to 90% A for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: 230 nm (extracted from 200-400 nm 3D PDA data).

Part 5: Validation Parameters & Experimental Data

The optimized UPLC method was validated according to the latest ICH Q2(R2) guidelines[4],[5].

Table 3: ICH Q2(R2) Method Validation Results

Validation ParameterAcceptance Criteria (ICH)Experimental ResultConclusion
Linearity & Range R2≥0.999 Range: 0.5 - 150 µg/mL, R2=0.9998 Pass
Limit of Detection (LOD) S/N ratio 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio 10:10.15 µg/mLPass
Method Precision %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (n=6, different day/analyst)%RSD = 0.82%Pass
Accuracy (Recovery) 98.0% - 102.0% at 50%, 100%, 150% levels99.4% - 100.8%Pass
Robustness %RSD 2.0% with deliberate changes (pH, Flow)Max %RSD = 1.1%Pass

Conclusion

By leveraging sub-2-micron particle technology (UPLC) and strict pH control, the severe peak tailing typically associated with the secondary piperidine amine of Desbenzyl Clebopride is entirely eliminated. The forced degradation data unequivocally demonstrates that the method is stability-indicating, providing complete baseline resolution between the active compound and its hydrolytic/oxidative degradants. This self-validating system ensures full compliance with ICH Q1A(R2) and Q2(R2) mandates for pharmaceutical quality control and lifecycle management.

References

  • Clebopride - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Clebopride hydrochloride | CID 3044762. PubChem - National Institutes of Health (NIH). URL: [Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. European Medicines Agency (EMA). URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. URL: [Link]

  • Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation (ICH). URL: [Link]

Sources

Validation

Comparative efficacy of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide and other substituted benzamides

As drug development pivots toward highly selective gastrointestinal (GI) prokinetics, understanding the structure-activity relationships (SAR) of substituted benzamides is critical. Historically, agents like metocloprami...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective gastrointestinal (GI) prokinetics, understanding the structure-activity relationships (SAR) of substituted benzamides is critical. Historically, agents like metoclopramide and cisapride dominated the landscape, but their clinical utility has been severely limited by off-target central nervous system (CNS) effects and fatal cardiac arrhythmias, respectively.

This guide provides an objective, data-driven comparison of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide (commonly known as N-desbenzylclebopride , the major active metabolite of clebopride) against other benchmark substituted benzamides. By analyzing receptor binding kinetics and in vivo efficacy, we aim to provide researchers with actionable insights into optimizing prokinetic drug design.

Mechanistic Overview & Receptor Kinetics

Substituted benzamides exert their prokinetic effects primarily through a dual mechanism within the enteric nervous system: Dopamine D 2​ receptor antagonism and Serotonin 5-HT 4​ receptor agonism .

While the parent compound clebopride is a highly potent D 2​ antagonist (K i​ ~ 2.0 nM), its high lipophilicity allows it to cross the blood-brain barrier (BBB), leading to extrapyramidal symptoms (EPS). The metabolic N-dealkylation of clebopride by Cytochrome P450 3A4 (CYP3A4) yields N-desbenzylclebopride . The removal of the bulky benzyl group significantly reduces the molecule's lipophilicity. This structural shift is critical: it restricts CNS penetrance while preserving high-affinity binding to peripheral D 2​ and 5-HT 4​ receptors in the myenteric plexus, effectively widening the therapeutic window against neurological side effects.

ReceptorSignaling Drug Desbenzylclebopride (Substituted Benzamide) D2 Dopamine D2 Receptor (Myenteric Plexus) Drug->D2 Antagonizes HT4 Serotonin 5-HT4 Receptor (Myenteric Plexus) Drug->HT4 Partial Agonist cAMP_down ↓ cAMP Inhibition D2->cAMP_down Blocks Gi cAMP_up ↑ cAMP Production HT4->cAMP_up Activates Gs ACh ↑ Acetylcholine Release cAMP_down->ACh Disinhibits cAMP_up->ACh Stimulates Motility Enhanced Gastric Motility ACh->Motility Muscle Contraction

Fig 1: Dual D2/5-HT4 signaling pathway modulating acetylcholine release in the myenteric plexus.

Comparative Efficacy Profile

To contextualize the performance of N-desbenzylclebopride, we must benchmark it against the quantitative receptor affinities and safety profiles of established benzamides .

CompoundD 2​ Receptor Affinity (K i​ )5-HT 4​ Receptor Affinity (EC 50​ )hERG Channel RiskBBB PenetrancePrimary Utility
Metoclopramide ~ 100 nM~ 1000 nMLowHighAntiemetic / Weak Prokinetic
Cisapride > 1000 nM~ 50 nMHigh (Withdrawn)LowPure Prokinetic
Mosapride > 1000 nM~ 100 nMLowLowPure Prokinetic
Clebopride ~ 2.0 nM~ 80 nMModerateHighAntiemetic / Prokinetic
Desbenzylclebopride ~ 12.5 nM~ 110 nMLowLowActive Metabolite / Research

Data synthesis indicates that while cisapride achieved excellent 5-HT 4​ selectivity, its off-target affinity for the hERG potassium channel caused fatal QT prolongation. Desbenzylclebopride strikes a functional balance, retaining the potent D 2​ antagonism of its parent drug without the severe hERG liability or high CNS penetrance.

Experimental Methodologies

To objectively validate the comparative efficacy of these compounds, laboratories must employ self-validating assay systems. The following protocols detail the necessary steps and the scientific causality behind the experimental design.

Protocol A: In Vitro Radioligand Binding Assay for Receptor Affinity

This protocol isolates receptor-specific binding kinetics to prevent cross-reactivity, a common pitfall when evaluating multi-target benzamides .

  • Cell Line Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human D 2​ or 5-HT 4​ receptors. Causality: Using transfected CHO cells eliminates endogenous receptor interference, ensuring that the measured K i​ is strictly representative of the target receptor.

  • Membrane Harvesting: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Radioligand Incubation:

    • For D 2​ assays: Use 0.5 nM [ 3 H]-spiperone. Causality: Spiperone is a highly selective D 2​ antagonist, preventing the radioligand from binding to 5-HT receptors.

    • For 5-HT 4​ assays: Use 0.2 nM [ 3 H]-GR113808.

  • Displacement: Add varying concentrations (10 −11 to 10 −4 M) of the test benzamide (e.g., N-desbenzylclebopride).

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter. Calculate K i​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Gastric Emptying Assay (Phenol Red Method)

To translate in vitro binding affinity to physiological prokinetic efficacy, the phenol red assay provides a highly reproducible, quantitative output.

  • Subject Preparation: Fast adult male Wistar rats for 24 hours with water ad libitum. Causality: Fasting standardizes baseline gastric volume and motility.

  • Drug Administration: Administer the test compound (e.g., 1 mg/kg desbenzylclebopride) or vehicle control via oral gavage.

  • Test Meal Delivery: 30 minutes post-dose, administer 1.5 mL of a test meal containing 0.05% phenol red in 1.5% methylcellulose. Causality: Phenol red is highly water-soluble and completely non-absorbable in the GI tract, making it a perfect inert marker for volumetric analysis.

  • Excision & Homogenization: Euthanize the animals exactly 30 minutes after the test meal. Clamp the cardiac and pyloric sphincters, excise the stomach, and homogenize the contents in 0.1 N NaOH. Causality: NaOH creates an alkaline environment, which induces a stark colorimetric shift in phenol red, maximizing optical density.

  • Spectrophotometry: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm. Gastric emptying is calculated inversely to the absorbance (less absorbance = greater emptying).

ExperimentalWorkflow Step1 1. Fasting Phase (24h, water ad libitum) Step2 2. Drug Administration (Oral Gavage, Benzamides) Step1->Step2 Step3 3. Test Meal Delivery (Phenol Red in Methylcellulose) Step2->Step3 Step4 4. Euthanasia & Excision (t=30 mins post-meal) Step3->Step4 Step5 5. Homogenization (Stomach contents + NaOH) Step4->Step5 Step6 6. Spectrophotometry (Absorbance at 560 nm) Step5->Step6

Fig 2: In vivo phenol red gastric emptying assay workflow for evaluating prokinetic efficacy.

Field-Proven Insights for Drug Development

The comparative analysis of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide highlights a crucial paradigm in prokinetic drug development: metabolic unmasking of therapeutic windows .

Clebopride, while highly efficacious, suffers from the same dose-limiting EPS as metoclopramide due to its benzyl-driven lipophilicity. However, by observing the pharmacokinetic behavior of its major metabolite, N-desbenzylclebopride, researchers can identify a structural blueprint for next-generation prokinetics. The piperidin-4-yl moiety provides sufficient steric bulk to anchor the molecule within the D 2​ and 5-HT 4​ receptor pockets, yet lacks the lipophilic drive required to cross the BBB. Consequently, utilizing N-desbenzylclebopride as a lead compound scaffold offers a promising pathway to developing potent, peripherally restricted gastroprokinetics that avoid both the neurological pitfalls of early benzamides and the cardiotoxic hERG liabilities of cisapride.

References

  • Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function PubMed Central (PMC) - NIH URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters URL:[Link]

  • Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders PubMed Central (PMC) - NIH URL:[Link]

  • Simultaneous determination of clebopride and a major metabolite N-desbenzylclebopride in plasma by capillary gas chromatography-negative-ion chemical ionization mass spectrometry Journal of Chromatography B: Biomedical Sciences and Applications URL:[Link]

Comparative

Comparing chemical synthesis routes for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide

An Expert's Guide to the Comparative Analysis of Synthetic Routes for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide In the landscape of modern medicinal chemistry, the efficient synthesis of complex molecules is...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Comparative Analysis of Synthetic Routes for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide

In the landscape of modern medicinal chemistry, the efficient synthesis of complex molecules is a cornerstone of drug discovery and development. The target molecule, 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide, presents a unique synthetic challenge due to its highly substituted aromatic ring and the presence of a key amide linkage. This guide provides an in-depth, comparative analysis of plausible synthetic routes, grounded in established chemical principles and supported by experimental data from analogous transformations. We will dissect two primary strategic approaches: a convergent synthesis and a linear synthesis, evaluating them on metrics of efficiency, scalability, and chemical safety.

Molecular Structure and Retrosynthetic Analysis

The target molecule is comprised of two primary building blocks: a substituted 2-methoxy-4-amino-5-chlorobenzoic acid core and a 4-aminopiperidine tail. The central challenge lies in the efficient construction of the polysubstituted aromatic ring and the final, robust formation of the amide bond.

Our retrosynthetic analysis suggests two logical pathways:

  • Route 1 (Convergent Approach): This strategy involves the synthesis of the activated benzoic acid derivative and its subsequent coupling with a commercially available 4-aminopiperidine derivative. This approach is often favored for its efficiency and flexibility in late-stage modifications.

  • Route 2 (Linear Approach): This pathway begins with a simpler, commercially available aromatic precursor, such as 2-hydroxy-4-aminobenzoic acid, and sequentially introduces the required functional groups (methoxy, chloro) before the final amide coupling.

Route 1: A Convergent Synthesis Strategy

This route prioritizes the parallel synthesis of key fragments, culminating in a final coupling step. The primary advantage is the potential for higher overall yields by building complexity on smaller molecules before the final assembly.

Workflow for Route 1

Convergent Synthesis cluster_acid Benzoic Acid Fragment Synthesis cluster_amine Amine Fragment cluster_coupling Final Coupling and Deprotection A 2-Methoxy-4-nitrobenzoic acid B Methyl 2-methoxy-4-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-amino-2-methoxybenzoate B->C Reduction (H2, Pd/C) D Methyl 4-amino-5-chloro-2-methoxybenzoate C->D Chlorination (NCS) E 4-Amino-5-chloro-2-methoxybenzoic acid D->E Hydrolysis (NaOH, H2O) G tert-Butyl 4-(4-amino-5-chloro-2- methoxybenzamido)piperidine-1-carboxylate E->G Amide Coupling (EDC, HOBt) F tert-Butyl 4-aminopiperidine-1-carboxylate F->G H Target Molecule G->H Deprotection (TFA or HCl)

Caption: Convergent synthesis workflow for the target molecule.

Experimental Protocol for Route 1

Step 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid (E)

  • Esterification: 2-Methoxy-4-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid for 4-6 hours to yield methyl 2-methoxy-4-nitrobenzoate.

  • Reduction: The nitro-ester is reduced to methyl 4-amino-2-methoxybenzoate via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction is typically high-yielding and clean.

  • Chlorination: The resulting aniline derivative is selectively chlorinated at the position ortho to the activating amino group using N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF. This regioselectivity is driven by the strong activating effect of the amino group.

  • Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidic workup to yield the key intermediate, 4-Amino-5-chloro-2-methoxybenzoic acid.

Step 2: Amide Coupling and Deprotection

  • Activation & Coupling: The synthesized benzoic acid (E) is activated using a peptide coupling reagent system such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that readily couples with the primary amine of commercially available N-Boc-4-aminopiperidine (F). The use of HOBt is crucial to minimize side reactions and potential racemization, although the latter is not a concern for this achiral molecule.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final target molecule (H).

Route 2: A Linear Synthesis Strategy

The linear approach constructs the molecule sequentially from a more basic starting material. This can be advantageous if the starting material is significantly cheaper or more readily available than the precursors for a convergent route.

Workflow for Route 2

Linear Synthesis A 4-Aminosalicylic acid B Methyl 4-amino-2-hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-amino-2-methoxybenzoate B->C Methylation (DMS, K2CO3) D Methyl 4-amino-5-chloro-2-methoxybenzoate C->D Chlorination (NCS, DMF) E tert-Butyl 4-(4-amino-5-chloro-2- methoxybenzamido)piperidine-1-carboxylate D->E Amidation (TMA, Amine, Heat) F Target Molecule E->F Deprotection (TFA or HCl)

Caption: Linear synthesis workflow starting from 4-Aminosalicylic acid.

Experimental Protocol for Route 2
  • Esterification: Commercially available 4-Aminosalicylic acid (A) is first protected as its methyl ester (B) using standard Fischer esterification conditions (Methanol, H2SO4).

  • O-Methylation: The phenolic hydroxyl group is methylated to a methoxy group using a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a mild base such as potassium carbonate (K2CO3).

  • Chlorination: As in Route 1, the aromatic ring is chlorinated ortho to the amino group using N-Chlorosuccinimide (NCS) to yield intermediate (D).

  • Direct Amidation: A key divergence from Route 1 is the potential for direct amidation of the methyl ester. This can sometimes be achieved by heating the ester with the desired amine (N-Boc-4-aminopiperidine) and a catalyst, or by using reagents like trimethylaluminum (TMA) to facilitate the reaction. This method avoids the hydrolysis and subsequent activation steps.

  • Deprotection: The final deprotection of the Boc group is performed under acidic conditions, identical to the final step in Route 1, to afford the target compound (F).

Comparative Analysis

ParameterRoute 1 (Convergent)Route 2 (Linear)Justification
Overall Yield Potentially HigherPotentially LowerThe overall yield in a linear sequence is the product of all step yields. A long sequence can lead to significant material loss. Convergent routes mitigate this by combining high-yield fragments at a late stage.
Step Count 6 steps (from 2-methoxy-4-nitrobenzoic acid)5 steps (from 4-aminosalicylic acid)The linear route has fewer discrete steps, which could be an advantage in terms of operational time.
Scalability Generally more scalableCan be challengingThe final coupling step in Route 1 is typically robust and high-yielding, making it suitable for scale-up. Direct amidation in Route 2 can sometimes be difficult to drive to completion on a large scale.
Reagent Safety & Cost Uses standard, but potentially hazardous, reagents (e.g., H2 gas). Starting materials may be more expensive.Starts from a cheaper bulk chemical (4-aminosalicylic acid). May use toxic reagents like Dimethyl Sulfate (DMS).The cost-effectiveness is highly dependent on the current market price of the respective starting materials. DMS is a potent carcinogen requiring strict handling protocols.
Process Robustness High. Peptide couplings are well-understood and optimized.Moderate. Direct amidation of esters can be substrate-dependent and require harsh conditions.The reliability of amide bond formation via activated carboxylic acids (Route 1) is a significant advantage in process chemistry.

Conclusion and Recommendation

Both synthetic routes present viable pathways to 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide.

Route 1 (Convergent) is recommended for research and development settings where flexibility and reliability are paramount. The use of a well-defined amide coupling protocol (EDC/HOBt) ensures high-yield and clean conversion in the critical final step. While it may involve more steps for the synthesis of the benzoic acid fragment, the overall process control and scalability are superior.

Route 2 (Linear) may be considered if the starting material, 4-aminosalicylic acid, offers a significant cost advantage at a large scale. However, the potential difficulties associated with the direct amidation step must be carefully evaluated and optimized. The safety concerns associated with handling reagents like dimethyl sulfate also require consideration.

Ultimately, the choice of synthesis route will depend on the specific project goals, including the required scale, budget, and timeline. For initial laboratory-scale synthesis and analog generation, the convergent approach offers a more robust and dependable strategy.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide, a chemical compound often associated with the pharmaceutical agent Cis...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide, a chemical compound often associated with the pharmaceutical agent Cisapride. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound must be managed as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EH&S) professional.

Key Hazard Considerations:

  • Human Health: Based on data from analogous compounds, this chemical should be presumed to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Environmental Health: Analogues are classified as very toxic to aquatic life.[1] Therefore, direct release to drains or the environment is strictly prohibited.

  • Regulatory Status: As a pharmaceutical-related compound, its disposal is governed by stringent regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][5]

Parameter Guideline / Data Source
Assumed Hazard Class Hazardous Chemical Waste; Pharmaceutical Waste[3][4][5]
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Aquatic Hazard (Category 1)[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields (or goggles), lab coat[1][6]
Disposal Route Licensed Hazardous Waste Vendor (via institutional EH&S)[7][8]
Drain Disposal Strictly Prohibited [1][9]

Pre-Disposal: Safety and Segregation

Proper preparation is the most critical phase of waste management. These steps ensure that the waste is handled safely and is ready for compliant collection.

Required Personal Protective Equipment (PPE)

Always don the following PPE before handling the chemical or its waste containers:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Compatible chemical-resistant gloves (Nitrile is generally sufficient for incidental contact).

  • Body Protection: A standard laboratory coat.

Waste Segregation: The Principle of Compatibility

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous reactions and ensuring cost-effective disposal.[10]

  • Solid Waste: Collect waste 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated "Hazardous Solid Waste" container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated "Hazardous Liquid Waste" container. Do not mix with other waste streams (e.g., halogenated solvents, acids, bases) unless directed by your institution's EH&S guidelines.[7][10]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling different forms of waste containing 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide.

Disposal of Unused or Expired Solid Compound
  • Container Selection: Obtain a designated hazardous waste container that is in good condition, made of a compatible material (e.g., HDPE or glass), and has a secure, screw-top lid.[7][8][10]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[7][11] Fill out all required fields, including:

    • The full chemical name: "Waste 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide". Avoid using abbreviations or chemical formulas.[7][8]

    • The approximate percentage of the compound if it is in a mixture.

    • The date accumulation started.

    • The generating laboratory and principal investigator.

  • Transfer: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.

  • Closure: Securely close the container. Containers must remain closed at all times except when actively adding waste.[7][8]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA must be under the control of the laboratory personnel and inspected weekly for leaks.[7][10]

  • Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EH&S department.

Disposal of Contaminated Labware and Debris
  • Gross Decontamination: If possible, scrape any visible solid residue into the solid hazardous waste container.

  • Rinsing (for non-disposable items):

    • Perform an initial rinse with a suitable solvent (e.g., ethanol or methanol) capable of dissolving the compound.

    • Crucially, this first rinsate is considered hazardous waste. Collect it in the appropriate hazardous liquid waste container.[8]

    • Follow with a triple rinse using water.[8][11] This subsequent rinsate may be eligible for drain disposal, but only if permitted by your local and institutional regulations. When in doubt, collect it as hazardous waste.

  • Disposables: Items like contaminated gloves, wipes, and plasticware that cannot be decontaminated should be placed in the solid hazardous waste container.

Disposal of Empty Original Containers

An "empty" container that held a hazardous chemical is often still regulated as hazardous waste.

  • Triple Rinse: The container must be triple-rinsed with an appropriate solvent.[8][11]

  • Collect Rinsate: The rinsate from all three rinses must be collected and managed as hazardous liquid waste.[8]

  • Container Disposal: After triple rinsing, deface or remove the original label. The clean, rinsed container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide.

G Disposal Workflow for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide start Identify Waste Stream waste_type What is the form of the waste? start->waste_type solid_waste Unused/Expired Solid or Contaminated Debris waste_type->solid_waste  Solid liquid_waste Aqueous or Solvent Solution waste_type->liquid_waste Liquid   empty_container Original Stock Container waste_type->empty_container Container collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Hazardous Waste' Container liquid_waste->collect_liquid is_empty Is container empty? empty_container->is_empty store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste not_empty Treat as Unused Solid is_empty->not_empty No triple_rinse Triple rinse with appropriate solvent is_empty->triple_rinse Yes not_empty->collect_solid collect_rinsate Collect all rinsate as 'Liquid Hazardous Waste' triple_rinse->collect_rinsate dispose_container Deface label and dispose of clean container in normal trash/recycling collect_rinsate->dispose_container request_pickup Request EH&S Pickup dispose_container->request_pickup If uncertain store_waste->request_pickup

Caption: Decision workflow for segregating and processing waste.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Minor Spill (Contained on Benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Gently sweep the absorbed material into a dustpan and place it in the hazardous solid waste container.

    • Clean the spill area with a solvent-dampened cloth, placing the cloth in the waste container.

    • Wash the area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S emergency line.

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention for any exposure other than minor skin contact.[1][6]

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025).
  • Hazardous Chemical Waste Management Guidelines.Columbia University Research.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.Lehigh University Campus Safety Division.
  • Pharmaceutical Waste Disposal Guidelines. (2021). Sharpsmart.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026). Vertex AI Search.
  • Hazardous Waste and Disposal.American Chemical Society (ACS).
  • Chemical Waste Disposal Guidelines.Emory University - Department of Chemistry.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health.
  • 4-AMINO-5-CHLORO-2-METHOXY-N-PIPERIDIN-4-YL-BENZAMIDE.NextSDS.
  • Safety Data Sheet for QJ-6070 (Prucalopride). (2026). Combi-Blocks, Inc..
  • Safety Data Sheet for 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide. (2024). CPAchem.
  • Safety Data Sheet for Benzamide. (2010). ThermoFisher Scientific.
  • Safety Data Sheet for para-methoxy-2-amino Benzamidoxime. (2025). Cayman Chemical.

Sources

Handling

Personal protective equipment for handling 4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide

An Advanced Operational Safety and Handling Guide for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-ylbenzamide As drug development professionals scale up the synthesis of prokinetic and antiemetic benzamide derivatives, 4-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Operational Safety and Handling Guide for 4-Amino-5-chloro-2-methoxy-N-piperidin-4-ylbenzamide

As drug development professionals scale up the synthesis of prokinetic and antiemetic benzamide derivatives, 4-Amino-5-chloro-2-methoxy-N-piperidin-4-ylbenzamide (CAS: 57645-49-5)—often referred to as desbenzylclebopride—emerges as a critical active intermediate[1][2].

Handling this compound requires moving beyond generic safety data sheets. Because it retains the core pharmacophore responsible for biological activity at D2 and 5-HT4 receptors, it poses highly specific occupational hazards. This guide is engineered to provide application scientists and laboratory personnel with a self-validating, causality-driven framework for safely handling, transferring, and disposing of this chemical.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the structural causality behind the compound's hazards.

Property / FeatureData / CharacteristicOperational Implication
CAS Number 57645-49-5[3]Unique identifier for inventory and waste tracking.
Molecular Weight 283.75 g/mol [4]Fine powder form is prone to aerosolization and static cling.
Piperidine Ring Secondary Amine (Basic)Causes localized irritation upon contact with the mucosal membranes of the eyes and respiratory tract[4].
Pharmacokinetics Transmucosal AbsorptionLiterature demonstrates that de-N-benzylclebopride is readily absorbed by the human buccal mucosa[5].

The "Why" Behind the Hazard: The basicity of the piperidine nitrogen, combined with the lipophilicity of the methoxy-halogenated benzamide moiety, allows this compound to easily cross biological membranes[5]. This pharmacokinetic reality dictates that standard dust masks are dangerously insufficient. Accidental aerosolization can lead to rapid transmucosal systemic exposure via the mouth or nasal passages, necessitating strict respiratory and facial barrier controls.

PharmaLogic Precursor Desbenzylclebopride (CAS: 57645-49-5) Synthesis N-Alkylation (e.g., Benzyl Chloride) Precursor->Synthesis Chemical Derivatization API Clebopride API Synthesis->API D2 D2 Receptor Antagonism API->D2 Antiemetic HT4 5-HT4 Receptor Agonism API->HT4 Prokinetic

Synthesis pathway and receptor targeting logic for desbenzylclebopride derivatives.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 4-Amino-5-chloro-2-methoxy-N-piperidin-4-ylbenzamide acts as a specific countermeasure to its molecular properties.

Protection ZoneRequired EquipmentScientific Justification
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR.Prevents inhalation of micro-dust and directly blocks buccal transmucosal absorption[5].
Hands Double-gloving: Nitrile (outer) over Latex/Nitrile (inner).The lipophilic nature of the benzamide ring can accelerate dermal penetration. Double-gloving ensures a fail-safe barrier.
Eyes Snug-fitting chemical splash goggles (not safety glasses).Prevents airborne basic particulates from dissolving in the tear film and causing severe ocular irritation[4].
Body Disposable Tyvek sleeves over a standard lab coat.Prevents static transfer of the powder to porous cotton clothing, which could lead to secondary exposure outside the lab.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior validation check is successful.

Phase A: Environmental Preparation & Weighing
  • Airflow Validation: Before opening the reagent bottle, verify that the fume hood or powder weighing isolator has a face velocity between 80–120 feet per minute (fpm). Self-Validation: Check the digital monitor or use a tissue strip to visually confirm inward directional flow.

  • Static Elimination: Place an anti-static mat or utilize an ionizing blower inside the hood. The piperidine derivative frequently holds a static charge, which causes the powder to "jump" and aerosolize when approached with a metal spatula.

  • Material Transfer: Use a grounded, stainless-steel spatula to transfer the powder onto anti-static weighing paper or directly into a tared glass vial.

  • Containment: Once the desired mass is achieved, seal the primary reaction vessel or vial inside the fume hood before transporting it to the reaction block.

OperationalWorkflow Start Receipt & Storage CAS: 57645-49-5 PPE Don PPE Matrix (Double Nitrile, P100) Start->PPE Validation Validate Hood Flow (80-120 fpm) PPE->Validation Weighing Anti-Static Weighing & Transfer Validation->Weighing Spill Spill Detected? Weighing->Spill CleanUp Wet-Wipe Protocol (5% Acetic Acid) Spill->CleanUp Yes Success Reaction Vessel Sealed Spill->Success No Disposal Hazardous Waste Consolidation CleanUp->Disposal Success->Disposal PPE/Waste

Operational workflow for handling and spill management of CAS 57645-49-5.

Spill Management & Disposal Plan

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent aerosolization.

Wet-Wipe Decontamination Protocol
  • Isolate: Immediately drop the fume hood sash to the lowest workable level and alert nearby personnel.

  • Do Not Dry Sweep: Brushing or sweeping will aerosolize the active pharmaceutical intermediate.

  • Neutralization & Wetting: Lightly mist the spilled powder with a 5% acetic acid solution (or water if acid is unavailable). The mild acid will protonate the basic piperidine amine, converting the freebase powder into a highly water-soluble, non-volatile salt.

  • Absorption: Gently place absorbent lab wipes over the wetted area. Allow capillary action to draw the liquid up.

  • Secondary Wipe: Wipe the surface inward from the edges of the spill to the center to prevent spreading the contamination.

  • Disposal: Place all contaminated wipes, weighing papers, and the outer layer of your nitrile gloves into a designated, sealable hazardous waste bag. Label strictly as "Toxic Solid Waste - Halogenated Benzamide / Piperidine Derivative."

References

  • Impact of Distinct Chemical Structures for the Development of a Methamphetamine Vaccine Source: ACS Publications URL:[Link]

  • Desbenzylclebopride - Chemical Details Source: EPA CompTox Chemicals Dashboard URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-5-chloro-2-methoxy-N-piperidin-4-YL-benzamide
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